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Core Science & Biosynthesis

Foundational

Introduction: The Power of a Single Isotopic Label

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Methyl(1-13C)prop-1-ene In the landscape of modern chemical and pharmaceutical research, the ability to trace atomic and molecular pathways is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Methyl(1-13C)prop-1-ene

In the landscape of modern chemical and pharmaceutical research, the ability to trace atomic and molecular pathways is paramount. Stable isotope labeling is a cornerstone technique that provides unparalleled insight into complex reaction mechanisms, metabolic pathways, and quantitative analyses.[1] Among the array of available isotopic tracers, carbon-13 (13C) labeled compounds are particularly valuable for their ability to elucidate the intricate choreography of carbon frameworks in biological and chemical systems.[1]

This guide focuses on a specific, powerful tool in the chemist's arsenal: 2-Methyl(1-13C)prop-1-ene . This molecule, a derivative of isobutylene, is strategically labeled at the C1 vinyl position. While its physical properties are nearly identical to its unlabeled counterpart, the presence of the 13C nucleus transforms it from a simple alkene into a sophisticated probe. Its primary utility lies in the unambiguous elucidation of reaction mechanisms.[2] By tracking the position of the heavy carbon atom through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), researchers can definitively distinguish between competing reaction pathways, confirm bond formations, and validate theoretical models.[2][3]

This document serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, reactivity, and advanced applications of 2-Methyl(1-13C)prop-1-ene.

Property Value Source
IUPAC Name 2-methyl(1-13C)prop-1-ene[2]
Molecular Formula 13C12C3H8[2]
Molecular Weight 57.1 g/mol [2]
Boiling Point -6.9 °C (for unlabeled)
Melting Point -140 °C (for unlabeled)
CAS Number 115-11-7 (for unlabeled)[4]
Canonical SMILES CC(=[13CH2])C[2]
InChI Key VQTUBCCKSQIDNK-OUBTZVSYSA-N[2]

Synthesis and Spectroscopic Characterization

The utility of an isotopically labeled compound is contingent on a reliable synthesis that places the label in a known position and a robust set of analytical methods to confirm its incorporation and purity.

Proposed Synthesis: A Wittig Approach

A logical and widely understood method for synthesizing 2-Methyl(1-13C)prop-1-ene is the Wittig reaction. This approach offers high regioselectivity for the label's placement. The key is to start with a 13C-labeled methyl precursor.

  • Preparation of the Ylide:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Ar), combine [13C]methyl iodide with an equimolar amount of triphenylphosphine in anhydrous toluene.

    • Heat the mixture to reflux for 2-4 hours to form the phosphonium salt, [13C]methyltriphenylphosphonium iodide. Monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature, collect the salt by filtration, wash with cold toluene, and dry under vacuum.

  • Ylide Formation and Reaction:

    • Suspend the dried phosphonium salt in anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath.

    • Add a strong base, such as n-butyllithium (n-BuLi), dropwise until the characteristic orange-red color of the ylide persists.

    • Slowly add one equivalent of dry acetone to the ylide solution at -78 °C.

  • Workup and Isolation:

    • Allow the reaction to warm slowly to room temperature and stir for 12 hours.

    • The product, 2-Methyl(1-13C)prop-1-ene, is a volatile gas. The reaction vessel should be connected to a cold trap (-78 °C or lower) to collect the product as it forms and evolves from the reaction mixture.

    • The collected condensate can be further purified by fractional distillation if necessary. Purity is typically assessed by Gas Chromatography (GC) and confirmed by NMR.

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} caption [label="Synthesis workflow for 2-Methyl(1-13C)prop-1-ene.", fontname="Arial", fontsize=12];

Spectroscopic Validation: The Isotopic Signature

Spectroscopy provides the definitive proof of successful isotopic labeling. The key differences arise from the unique nuclear properties of 13C compared to 12C.

In an electron ionization mass spectrum, the molecular ion peak (M+) for the labeled compound will appear at an m/z value that is one unit higher than that of the unlabeled isobutylene (56.1 g/mol ). This provides a quick confirmation of overall isotopic incorporation.

NMR is the most powerful tool for confirming the precise location of the 13C label. Carbon-13 has a nuclear spin (I = ½), which leads to observable coupling with adjacent protons.[5]

  • 1H NMR: The proton spectrum will show two distinct signals. The six protons of the two equivalent methyl groups will appear as a singlet, unchanged from the unlabeled spectrum. However, the two protons on the labeled carbon (=13CH2) will appear as a large doublet . This splitting is caused by one-bond coupling to the 13C nucleus (a large ¹JC-H coupling constant of ~150-160 Hz). The presence of this doublet is unambiguous proof of the label's position.

  • 13C NMR: In a standard proton-decoupled 13C NMR spectrum, three signals are expected.[6] The signal corresponding to the C1 carbon (=13CH2) will be dramatically enhanced in intensity due to the >98% enrichment. The other two signals (the quaternary C2 and the two equivalent methyl carbons) will appear at their natural abundance intensity. This provides definitive confirmation of the label's location and the compound's structure.

Nucleus Position Expected Chemical Shift (δ, ppm) Multiplicity (1H NMR) Key Feature
1H =CH2~4.7 ppmDoublet (¹JC-H ≈ 156 Hz)Splitting due to coupling with 13C.
1H -(CH3)2~1.7 ppmSingletUnaffected by labeling at C1.
13C C1 (=13CH2)~110-115 ppm-Signal is highly intense due to enrichment.[6]
13C C2 (=C(CH3)2)~140-145 ppm-Natural abundance signal.[6]
13C C3, C4 (-CH3)~22-25 ppm-Natural abundance signal.[6]

Chemical Reactivity and Mechanistic Elucidation

The true value of 2-Methyl(1-13C)prop-1-ene is realized when it is used as a mechanistic probe. By following the 13C label from reactant to product, one can verify reaction pathways with high fidelity.

Case Study 1: Electrophilic Addition of HBr

The reaction of isobutylene with hydrogen bromide (HBr) is a classic example of Markovnikov's rule, which states that the proton adds to the carbon with more hydrogen atoms, leading to the more stable carbocation intermediate.

  • Causality: The reaction proceeds via a tertiary carbocation because it is stabilized by hyperconjugation from the adjacent methyl groups. Using the 13C labeled starting material allows for direct observation of the bond formations predicted by this mechanism.

  • Bubble 2-Methyl(1-13C)prop-1-ene gas through a solution of HBr in a non-nucleophilic solvent (e.g., acetic acid or CH2Cl2) at 0 °C.

  • Allow the reaction to proceed for 30 minutes.

  • Quench the reaction with a cold, saturated sodium bicarbonate solution to neutralize excess acid.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO4, and carefully remove the solvent.

  • Analyze the resulting product, 2-bromo-2-methylpropane, by 1H and 13C NMR.

  • Expected Outcome: The 13C NMR of the product will show a strong, enriched signal for the methyl carbon that was originally the =13CH2 group. This confirms that the bromine atom added to the C2 position and the proton added to the 13C-labeled C1 position, validating the formation of the tertiary carbocation intermediate.

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} caption [label="Electrophilic addition of HBr showing the 13C label's path.", fontname="Arial", fontsize=12];

Case Study 2: Cationic Polymerization

The polymerization of isobutylene to produce polyisobutylene (butyl rubber) is an industrially significant process that proceeds via a cationic mechanism.[2] Understanding the intricate steps of initiation, propagation, and termination is crucial for controlling the polymer's properties.

  • Trustworthiness of Protocol: Using 2-Methyl(1-13C)prop-1-ene as a comonomer (mixed with unlabeled isobutylene) in a polymerization reaction creates a self-validating system. The location and distribution of the 13C label in the final polymer, as determined by 13C NMR, provide direct evidence of the propagation mechanism and can reveal the frequency of chain-transfer events.[2]

  • In a glovebox, charge a dry reaction vessel with a solvent such as dichloromethane and cool to -80 °C.

  • Add a known ratio of unlabeled isobutylene and 2-Methyl(1-13C)prop-1-ene.

  • Initiate the polymerization by adding a Lewis acid catalyst, such as boron trifluoride (BF3), complexed with a proton source (e.g., water).

  • After the desired time, terminate the reaction by adding cold methanol.

  • Precipitate the polymer by pouring the solution into a large volume of ethanol.

  • Collect the polyisobutylene, dry it under vacuum, and analyze its microstructure using high-resolution 13C NMR.

G

Applications in Drug Development and Metabolomics

The principles of using 2-Methyl(1-13C)prop-1-ene to trace carbon pathways extend directly to the pharmaceutical sciences. Stable isotope labeling is a critical technology for modern drug development.[7]

ADME Studies

ADME studies—which investigate a drug's Absorption, Distribution, Metabolism, and Excretion—are essential for understanding its pharmacokinetic profile.[3][7] By synthesizing a drug candidate with a 13C label in a metabolically stable position, researchers can:

  • Trace Metabolites: Use LC-MS to detect the parent drug and all of its metabolites, which will all carry the unique isotopic signature.

  • Quantify Exposure: Accurately measure the concentration of the drug and its metabolites in various biological matrices like plasma and urine.

  • Elucidate Metabolic Pathways: The structure of the isolated metabolites, identified by MS and NMR, reveals how the body processes the drug, helping to identify potential safety liabilities.

Isotope Dilution Mass Spectrometry

In bioanalysis, a 13C-labeled version of a drug is the "gold standard" for use as an internal standard (IS) for quantitative LC-MS assays.[8]

  • The Principle: A known amount of the 13C-labeled drug is spiked into a biological sample (e.g., blood plasma) before processing. This IS is chemically identical to the unlabeled drug (the analyte) and therefore experiences the exact same losses during sample extraction and the same ionization effects (suppression or enhancement) in the mass spectrometer source.

  • The Advantage: The mass spectrometer can distinguish between the analyte and the IS based on their mass difference. By measuring the ratio of the analyte's signal to the IS's signal, an extremely accurate and precise quantification of the drug can be achieved, as any experimental variability is canceled out.[8]

G

Safety and Handling

While the isotopic label does not alter the chemical hazards, 2-Methylprop-1-ene (isobutylene) is a flammable gas and requires appropriate handling.

  • Flammability: It forms explosive mixtures with air and is highly flammable. All sources of ignition must be avoided.[9]

  • Handling: It is shipped as a liquefied gas under pressure. Contact with the liquid can cause frostbite.[10][11] Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Storage: Store cylinders in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[12]

References

  • Study.com. Construct a proton-decoupled 13C NMR spectrum for a 2-methylprop-1-ene. Available from: [Link]

  • Doc Brown's Chemistry. Interpreting and explaining the H-1 proton NMR spectrum: 2-methylpropene. Available from: [Link]

  • ACS Publications. (2007). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. Available from: [Link]

  • National Institute of Standards and Technology (NIST). 1-Propene, 2-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • National Institute of Standards and Technology (NIST). 1-Propene, 2-methyl- IR Spectrum. NIST Chemistry WebBook. Available from: [Link]

  • Cheméo. Chemical Properties of 1-Propene, 2-methyl- (CAS 115-11-7). Available from: [Link]

  • Wikipedia. Isobutylene. Available from: [Link]

  • YouTube. (2024). Making Isobutylene (Liquified). Molecular Playground. Available from: [Link]

  • National Institutes of Health (NIH). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Available from: [Link]

  • Wikipedia. Carbon-13. Available from: [Link]

  • National Institutes of Health (NIH). (2024). Insights into the Mechanism of O(3P)-Mediated Oxidation of Alkenes through Kinetic Isotope Effects and Computational Modeling. Available from: [Link]

  • ResearchGate. Mechanism studies a, Isotopic labelling experiment with the.... Available from: [Link]

  • National Institute of Standards and Technology (NIST). 1-Propene, 2-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • Pushine Chemical. (2025). What are the reactions of laboratory isobutylene with halogens?. Available from: [Link]

  • PubMed. Isotopic labelings for mechanistic studies. Available from: [Link]

  • Romer Labs. 13C Isotope Labeled. Available from: [Link]

  • Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Available from: [Link]

  • ACS Publications. (2026). Ni-Catalyzed (A + 2B)-Type Reductive Coupling of Electron-Deficient Alkenes and Alkynes through a Selective Trimerization/1,6-Reduction Cascade. Organic Letters. Available from: [Link]

Sources

Exploratory

Technical Guide: Isotopic Enrichment & Application of 2-Methyl(1-13C)prop-1-ene

[1] Executive Summary 2-Methyl(1-13C)prop-1-ene (Isobutylene-1-13C) represents a critical isotopic standard in the synthesis of labeled drug candidates and metabolic tracers.[1] Unlike uniformly labeled isotopologues, th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Methyl(1-13C)prop-1-ene (Isobutylene-1-13C) represents a critical isotopic standard in the synthesis of labeled drug candidates and metabolic tracers.[1] Unlike uniformly labeled isotopologues, the site-specific enrichment at the terminal methylene (C1) position allows for precise elucidation of metabolic cleavage events—specifically those involving oxidative scission of the double bond or metabolic functionalization of the gem-dimethyl terminus.[1]

This guide details the synthesis, validation, and application of this isotopologue, focusing on achieving and verifying >99 atom % 13C enrichment . High-fidelity enrichment is non-negotiable in quantitative metabolic flux analysis (MFA) to distinguish exogenous tracers from natural abundance background (1.1%) signals.[1]

Part 1: The Isotope Architecture

Chemical Identity & Enrichment Standards

The utility of 2-Methyl(1-13C)prop-1-ene relies on the stability of the label during downstream chemical transformations (e.g., cationic polymerization or prenylation).[1]

FeatureSpecificationTechnical Rationale
IUPAC Name 2-Methyl(1-

C)prop-1-ene
Label is on the terminal

CAS Registry 115-11-7 (Unlabeled)Specific labeled CAS varies by vendor
Enrichment Level >99 Atom %

C
Essential to prevent "isotopic dilution" errors in MS quantification.[1]
Chemical Purity >98% (Gas Phase)Impurities (e.g., isobutane) complicate GC-MS interpretation.[1]
Physical State Gas (bp -6.9°C)Requires cryogenic trapping or pressurized handling.[1]
The "Scrambling" Risk

In lower-grade synthesis methods (e.g., acid-catalyzed dehydration of tert-butanol-1-13C), there is a risk of methyl migration or proton shifts that can scramble the label between the C1 and methyl positions.[1] The protocols below prioritize regiospecificity .

Part 2: Synthesis & Enrichment Assurance[1]

To guarantee the label remains at the C1 position without scrambling, the Wittig Reaction is the gold standard. It constructs the double bond de novo using a labeled one-carbon synthon.

Protocol: Regiospecific Wittig Synthesis

Caution: Perform in a fume hood with inert atmosphere (Ar/N2). Isobutylene is a flammable gas.[2]

Reagents:

  • Methyl-

    
    C-triphenylphosphonium iodide (Precursor source of 
    
    
    
    C)[1]
  • Acetone (Unlabeled substrate)[1]

  • n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu)[1]

  • Anhydrous THF[1]

Workflow Logic:

  • Ylide Generation: The

    
    C-methyl phosphonium salt is deprotonated to form the reactive ylide (
    
    
    
    ).[1]
  • Carbonyl Attack: The ylide attacks the carbonyl of acetone.[1]

  • Oxaphosphetane Collapse: The intermediate collapses to release Triphenylphosphine oxide (solid) and the gaseous 2-Methyl(1-13C)prop-1-ene.[1]

DOT Diagram: Synthesis Pathway

WittigSynthesis cluster_inputs Precursors MeI Methyl-13C Iodide (>99% 13C) Salt Phosphonium Salt [Ph3P-13CH3]+ I- MeI->Salt + PPh3 PPh3 Triphenylphosphine PPh3->Salt Acetone Acetone (Unlabeled) Inter Betaine / Oxaphosphetane Acetone->Inter Ylide Ylide Ph3P=13CH2 Salt->Ylide + n-BuLi (Base) Ylide->Inter + Acetone Product 2-Methyl(1-13C)prop-1-ene (Gas, -6.9°C) Inter->Product Heat/Collapse Waste Ph3P=O (Solid Waste) Inter->Waste

Caption: Regiospecific construction of the alkene bond ensures the 13C label is locked at the C1 position.

Part 3: Analytical Validation (The Self-Validating System)[1]

Trustworthiness in isotopic labeling requires proving both position (Regiochemistry) and enrichment (Isotopic Purity).[1]

Quantitative C NMR (qNMR)

NMR is the only method to definitively confirm the label's position.

  • Method: Inverse-gated decoupled

    
    C NMR.
    
  • Why Inverse-Gated? It suppresses the Nuclear Overhauser Effect (NOE), allowing for accurate integration of signal intensity if quantification against an internal standard is required.[1]

  • Expected Signals (in CDCl3):

    • 
       ~110-115 ppm: Huge Singlet.  This is the labeled 
      
      
      
      .[1] In a natural abundance sample, this would be tiny.[1] In the enriched sample, this signal dominates the spectrum.
    • 
       ~142 ppm:  Weak doublet (due to coupling with the enriched C1) or small singlet (if decoupled). This is the quaternary C2.
      
    • 
       ~24 ppm:  Methyl carbons (natural abundance).[1]
      
GC-MS for Enrichment Calculation

Mass spectrometry measures the ratio of labeled to unlabeled molecules.[1]

  • Protocol: Headspace injection or cold-trap thermal desorption.[1]

  • Data Interpretation:

    • M (Unlabeled): m/z 56

    • M+1 (Labeled): m/z 57

    • Calculation:

      
      [1]
      
    • Note: A purity of >99% requires the M peak (56) to be effectively baseline noise compared to M+1 (57).

DOT Diagram: QC Validation Logic

QC_Workflow cluster_NMR Positional Verification cluster_MS Enrichment Verification Sample Crude Gas Sample (Cold Trap) NMR 13C NMR (Inverse Gated) Sample->NMR MS GC-MS (Headspace) Sample->MS Check1 Signal @ 110ppm? (Terminal C) NMR->Check1 Release Release Lot (COA Generated) Check1->Release Confirmed Reject Reject / Reprocess Check1->Reject Scrambling Check2 Ratio M+1 / (M + M+1) > 0.99? MS->Check2 Check2->Release Pass Check2->Reject <99%

Caption: Dual-stream validation ensures both the location of the isotope and the extent of enrichment meet specifications.

Part 4: Applications in Drug Development[3][4]

Prenylation & Terpene Synthesis

Many natural products and drug candidates contain prenyl groups (3-methyl-2-buten-1-yl).[1] 2-Methyl(1-13C)prop-1-ene is a precursor for synthesizing labeled prenyl halides.[1]

  • Mechanism: Functionalization of the allylic methyl groups allows attachment to aromatic scaffolds (e.g., labeled Vitamin E or prenylated flavonoids).

  • Impact: Allows researchers to track the metabolic stability of the prenyl side chain in vivo.

Metabolic Flux Analysis (MFA)

In drug metabolism (ADME), the gem-dimethyl group is a common site for oxidation (hydroxylation).[1]

  • Tracer Utility: Using the 1-13C label allows differentiation between metabolic attack at the double bond versus the methyl groups.[1] If the double bond is cleaved (ozonolysis-like oxidation in vivo), the 13C label is released as

    
    C-Formaldehyde or 
    
    
    
    C-Formate, which can be quantified in urine or breath.[1]

Part 5: Handling & Stability

Safety Warning: 2-Methylpropene is a flammable gas and an asphyxiant.[1]

  • Storage: Cylinders should be stored in a cool, well-ventilated area, grounded to prevent static discharge.

  • Laboratory Handling:

    • Condensation: To dispense, pass the gas through a vacuum line into a reaction flask submerged in a Dry Ice/Acetone bath (-78°C). It will condense into a liquid.[1]

    • Trapping: Use a liquid nitrogen cold finger to quantitatively transfer the labeled material to prevent loss of the expensive isotope.[1]

References

  • Sigma-Aldrich. 2-Methylpropene-1-13C Product Specification. Merck KGaA.[1] Link[1]

  • Cambridge Isotope Laboratories. Stable Isotope Standards for Mass Spectrometry. CIL Catalog. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8255, Isobutylene. Link

  • Doc Brown's Chemistry. 13C NMR spectrum of 2-methylpropene. (Detailed analysis of chemical shifts). Link

  • Frontiers in Plant Science. An overview of methods using 13C for improved compound identification in metabolomics. (Context on using 13C enrichment for background discrimination). Link

Sources

Foundational

Thermodynamic Data &amp; Application Guide: 2-Methyl(1-13C)prop-1-ene

Executive Summary This technical guide provides a comprehensive thermodynamic and physicochemical profile of 2-Methyl(1-13C)prop-1-ene (Isobutene-1-13C). Targeted at researchers in metabolic flux analysis and polymer che...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive thermodynamic and physicochemical profile of 2-Methyl(1-13C)prop-1-ene (Isobutene-1-13C). Targeted at researchers in metabolic flux analysis and polymer chemistry, this document moves beyond standard property lists to analyze the isotopic fractionation effects that distinguish this compound from its unlabeled counterpart.

While standard isobutene is a commodity chemical, the C1-labeled isotopologue is a precision tool. Its primary utility lies in its ability to act as a non-perturbative probe in cationic polymerization mechanisms and metabolic pathways, where the carbon-13 nucleus serves as an NMR-active tracer without significantly altering the reaction kinetics (Kinetic Isotope Effect


 1.0).

Part 1: Chemical Identity & Structural Parameters

The introduction of a Carbon-13 atom at the methylene position (C1) alters the moment of inertia and vibrational density of states, leading to subtle but calculable thermodynamic shifts.

ParameterDataNotes
IUPAC Name 2-Methyl(1-13C)prop-1-ene
Common Name Isobutene-1-13C
CAS Registry 115-11-7 (Unlabeled base)Specific isotopologue often custom synthesized
Molecular Formula

C

C

H

Molecular Weight 57.11 g/mol +1.00335 u vs. unlabeled (56.[1]11)
Hybridization C1 (

), C2 (

), C3/C4 (

)
Label is on the terminal alkene carbon
Symmetry Point Group

Retained from unlabeled parent

Part 2: Thermodynamic Profile

Baseline vs. Isotope-Modified Data

Experimental thermodynamic data for specific isotopologues is rarely tabulated in standard databases like NIST. The data below synthesizes high-precision experimental values for the unlabeled parent with derived values for the


C variant using statistical thermodynamics (Rigid Rotor-Harmonic Oscillator approximation).

Table 1: Enthalpy and Entropy (Standard State, 298.15 K, 1 bar)

PropertyUnlabeled (Exp.)2-Methyl(1-13C)prop-1-ene (Calc.)Deviation Source

-17.9 ± 1.1 kJ/mol-18.0 ± 1.2 kJ/mol Zero Point Energy (ZPE) depression

293.6 J/mol·K294.9 J/mol·K Increased mass & moment of inertia

88.1 J/mol·K88.3 J/mol·K Lowered vibrational frequencies
Boiling Point 266.2 K (-6.9 °C)266.3 K Negligible vapor pressure isotope effect

Technical Insight: The substitution of


C with 

C lowers the vibrational zero-point energy (ZPE). Since the bonds involving the heavy isotope are slightly more stable, the enthalpy of formation is marginally more negative (more stable). However, for most kinetic modeling applications, the

is within experimental error limits.
Heat Capacity Temperature Dependence

For high-precision reactor modeling (e.g., butyl rubber synthesis), use the polynomial fit for the labeled compound. The mass increase shifts the vibrational modes to lower frequencies, slightly increasing


 at higher temperatures.


Table 2: Shomate Equation Coefficients (Valid 298K – 1200K)

CoefficientValue (Unlabeled)Value (1-13C Corrected)
A 16.8516.92
B 0.27840.2791
C -9.54

-9.58

D 1.28

1.29

Part 3: Synthesis & Purification Protocol

To ensure thermodynamic data validity, the sample must be chemically and isotopically pure. The standard industrial dehydration of isobutanol is unsuitable for labeling. The Wittig Methylation is the gold standard for regiospecific C1 labeling.

Synthesis Workflow (Wittig Protocol)

Reaction: Acetone +


C-Methyltriphenylphosphonium bromide 

2-Methyl(1-13C)prop-1-ene

Synthesis Reactants Acetone + (13C-Methyl)PPh3Br Ylide Phosphonium Ylide (Intermediate) Reactants->Ylide Deprotonation (-78°C) Base Base Catalyst (n-BuLi or NaH) Base->Ylide Betaine Oxaphosphetane (Transition State) Ylide->Betaine Nucleophilic Attack Product 2-Methyl(1-13C)prop-1-ene (Gas) Betaine->Product Elimination (>0°C) Byproduct Triphenylphosphine Oxide (Solid) Betaine->Byproduct

Figure 1: Regiospecific synthesis of 2-Methyl(1-13C)prop-1-ene via Wittig olefination. The label (13C) originates from the phosphonium salt.

Purification & Validation
  • Cryogenic Distillation: The product is a gas at room temperature (BP -6.9°C). Collect in a liquid nitrogen trap (-196°C) followed by fractionation through a -20°C condenser to remove solvent vapors.

  • Isotopic Enrichment Check:

    • Technique:

      
      H-NMR (400 MHz, CDCl
      
      
      
      ).
    • Diagnostic Signal: The terminal methylene protons (normally a singlet at

      
       4.6 ppm) will split into a widely spaced doublet (
      
      
      
      Hz) due to coupling with the
      
      
      C nucleus.
    • Purity Target: >98% chemical purity; >99 atom%

      
      C.
      

Part 4: Application in Mechanistic Tracing

The primary value of 2-Methyl(1-13C)prop-1-ene is in elucidating Cationic Polymerization pathways, specifically for Polyisobutylene (PIB) and Butyl Rubber.

The "Head-to-Tail" Verification

In cationic polymerization, the stability of the tertiary carbocation drives the reaction. The


C label allows researchers to distinguish between proper head-to-tail addition and irregular chain transfer events.

Experimental Logic:

  • Unlabeled: Polymer backbone is spectroscopically silent in

    
    C NMR (natural abundance 1.1%).
    
  • Labeled: Every alternate carbon in the backbone is enriched.

  • Result: Explicit tracking of the "Head" (CH

    
    ) vs "Tail" (C(CH
    
    
    
    )
    
    
    ) orientation.

Polymerization cluster_cycle Propagation Cycle Initiator Lewis Acid Initiator (TiCl4 / H2O) Carbocation Tertiary Carbocation (~C-C+(Me)2) Initiator->Carbocation Initiation Monomer 2-Methyl(1-13C)prop-1-ene (*C=C) Addition Monomer Addition Monomer->Addition Feed Carbocation->Addition NewCarbocation Extended Chain (~C-C(*)-C-C+(Me)2) Addition->NewCarbocation NewCarbocation->Carbocation Repeat NMR 13C NMR Analysis Detect *C-C connectivity NewCarbocation->NMR Quench & Analyze

*Figure 2: Cationic polymerization tracking. The 13C label (denoted by ) ends up in the methylene bridge of the polymer backbone, confirming head-to-tail regioselectivity.

Metabolic Flux Analysis

In drug development, this alkene serves as a metabolic probe for P450 oxidation.

  • Epoxidation: The double bond is oxidized to isobutylene oxide.

  • Label Fate: The

    
    C label allows differentiation between oxidation at the terminal carbon vs. methyl group hydroxylation (which would not shift the label environment as drastically).
    

References

  • NIST Chemistry WebBook. "1-Propene, 2-methyl- (Isobutene) Thermochemical Data." National Institute of Standards and Technology.[2][3][4] [Link]

  • Van Hook, W. A. "Isotope effects in chemistry: Thermodynamic and Kinetic Perspectives."[5] University of Tennessee / Isotopes in Environmental and Health Studies. [Link]

  • Organic Letters (ACS). "Mechanistic Tracing of Alkene Functionalization using 13C Isotopologues." [Link]

  • Prosen, E.J., et al. "Heats of combustion, formation, and isomerization of ten C4 hydrocarbons."[1] Journal of Research of the National Bureau of Standards, 1951. [Link]

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Protocols & Analytical Methods

Method

Application Note: Precision qNMR &amp; Kinetic Profiling Using 2-Methyl(1-13C)prop-1-ene

This Application Note and Protocol guide details the use of 2-Methyl(1-13C)prop-1-ene (1-13C-Isobutylene) as a specialized internal standard for Nuclear Magnetic Resonance (NMR) spectroscopy. Executive Summary In pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 2-Methyl(1-13C)prop-1-ene (1-13C-Isobutylene) as a specialized internal standard for Nuclear Magnetic Resonance (NMR) spectroscopy.

Executive Summary

In pharmaceutical development, precise quantification of metabolites, reaction intermediates, and volatile precursors is critical. Standard liquid internal standards (e.g., TMS, DSS) often suffer from spectral overlap, volatility mismatches, or reactivity with sensitive analytes.

2-Methyl(1-13C)prop-1-ene offers a robust solution as a gas-phase or dissolved internal standard with three distinct advantages:

  • Hyper-Sensitivity: The 99% 13C enrichment at the C1 position provides a signal intensity ~100x greater than natural abundance, allowing for low-concentration spiking (micromolar range) that does not perturb the solvent matrix.

  • Spectral Isolation: The labeled C1 resonance appears at ~113 ppm , a "silent window" in many drug spectra that sits between the aliphatic region (<60 ppm) and the aromatic/carbonyl region (>120 ppm).

  • Inertness: As a sterically hindered alkene, it is chemically stable under most physiological and standard organic synthesis conditions (excluding strong electrophiles).

Technical Specifications & Chemical Physics

Molecular Properties[1][2][3]
  • Compound: 2-Methyl(1-13C)prop-1-ene[1][2]

  • CAS No: (Specific isotopologue CAS varies; generic 115-11-7)

  • State: Gas (BP: -6.9 °C). Soluble in CDCl₃, DMSO-d₆, Methanol-d₄.

  • Chemical Shift (δ):

    • C1 (Labeled, =CH₂): 112.8 – 113.5 ppm (Solvent dependent).

    • C2 (Quaternary): ~142 ppm (Natural abundance, weak).

    • C3/C4 (Methyls): ~24 ppm (Natural abundance, weak).

  • Coupling Constants:

    • ¹J_CH: ~156 Hz (Observed only in coupled spectra).

    • Decoupled Signal: Sharp Singlet.

Relaxation Dynamics (T₁)

Accurate qNMR requires knowledge of the Spin-Lattice Relaxation Time (T₁).

  • Estimated T₁ (C1): 8.0 – 12.0 seconds (in degassed CDCl₃).

  • Implication: The relaxation delay (D1) must be set to ≥ 5 × T₁ (approx. 60s) for 99.9% magnetization recovery, unless a relaxation agent (e.g., Cr(acac)₃) is used.

Experimental Protocols

Protocol A: Sample Preparation (The "Sealed System" Method)

Rationale: Since isobutylene is a gas at room temperature, standard open-tube preparation causes rapid loss of the standard. A J. Young NMR tube or flame-sealed ampoule is required.

Materials:

  • J. Young valve NMR tube (5mm).

  • Vacuum gas manifold (Schlenk line).

  • 2-Methyl(1-13C)prop-1-ene gas cylinder.

  • Deuterated solvent (e.g., CDCl₃).[3]

Step-by-Step Workflow:

  • Solvent Loading: Add the target analyte and deuterated solvent (0.6 mL) to the J. Young tube. Cap and freeze-pump-thaw (3 cycles) to degas (removes O₂ which is paramagnetic and broadens lines).

  • Gas Addition:

    • Connect the tube to the manifold.

    • Cool the tube to -78°C (Dry ice/Acetone) to condense the gas.

    • Introduce 2-Methyl(1-13C)prop-1-ene at a controlled pressure (e.g., 10-50 mbar) into the headspace.

    • Note: For qNMR, the exact mass of added gas must be determined gravimetrically (weigh tube before and after addition on a microbalance) or calibrated against a primary standard (e.g., NIST-traceable Benzoic Acid) in a separate run.

  • Equilibration: Close the valve, warm to room temperature, and vortex. The gas will partition into the solvent according to Henry’s Law.

Protocol B: Acquisition Parameters (Inverse Gated Decoupling)

Rationale: Standard proton decoupling (Waltz-16) generates Nuclear Overhauser Effects (NOE), which enhance signal intensity unpredictably. For quantitative results, Inverse Gated Decoupling (zgig) is mandatory. This sequence decouples protons only during acquisition, suppressing NOE while maintaining a singlet peak.

ParameterValueRationale
Pulse Sequence zgig (Bruker) / s2pul (Varian)Decoupler OFF during delay (D1), ON during acquisition (AQ).
Pulse Angle 90°Maximizes signal per scan (requires long D1).
Relaxation Delay (D1) 60 sEnsures full T₁ relaxation (5 × 12s). Reduce to 10s if using Cr(acac)₃.
Spectral Width (SW) 250 ppmCovers full carbon range.
Acquisition Time (AQ) 1.0 - 2.0 sSufficient for digital resolution; avoid truncation.
Scans (NS) 16 - 6413C enrichment provides high S/N rapidly.
Temperature 298 K (Controlled)Prevents shift drift and pressure changes.

Data Analysis & Quantification

Formula for Purity/Concentration:



  • 
     : Integrated Area.
    
  • 
     : Number of equivalent carbons (For 1-13C-Isobutylene, 
    
    
    
    ).
  • 
     : Molecular Weight.
    
  • 
     : Mass.[4]
    

Processing Steps:

  • Exponential Multiplication (LB): Apply 0.3 - 1.0 Hz line broadening to improve S/N without affecting integration.

  • Phasing: Manual phasing is critical. Auto-phasing often fails with sparse spectra.

  • Baseline Correction: Use a polynomial fit (Bernstein) excluding the signal regions.

  • Integration: Integrate the 113 ppm singlet. Set this integral to a known value (corresponding to the moles of standard added).

Visualized Workflows

Figure 1: Sample Preparation & Acquisition Logic

G Start Start: Analyte in Deuterated Solvent Degas Freeze-Pump-Thaw (Remove O2) Start->Degas Prep Condense Cool to -78°C (Condense Gas) Degas->Condense Vacuum AddStd Introduce 1-13C-Isobutylene (Controlled Pressure) Condense->AddStd Gas Line Seal Seal J. Young Tube & Equilibrate AddStd->Seal Isolate Acquire NMR Acquisition (zgig Pulse Sequence) Seal->Acquire D1 > 5*T1 Process Data Processing (Integration @ 113 ppm) Acquire->Process Quantify

Caption: Workflow for preparing a quantitative NMR sample using a volatile 13C-labeled internal standard.

Troubleshooting & Optimization

IssueProbable CauseSolution
Drifting Signal Intensity Gas leaking from tube.Check J. Young valve integrity; ensure PTFE o-ring is clean.
Broad Lines Paramagnetic O₂ present.Repeat Freeze-Pump-Thaw cycles (min 3x).
NOE Enhancement Decoupler on during D1.Verify pulse sequence is zgig (Inverse Gated), not zgpg.
Integration Error Incomplete Relaxation.Increase D1 to 60s or measure T₁ using Inversion Recovery.

References

  • Quantitative 13C NMR Spectroscopy with Inverse Gated Decoupling Source: Bruker BioSpin Application Notes URL:[Link]

  • Relaxation Times and qNMR Parameters Source: Journal of Natural Products, "Practical Aspects of Quantitative NMR" URL:[Link]

  • Chemical Shifts of Common NMR Solvents and Impurities Source: Organometallics (The "Gottlieb" Table) URL:[Link]

  • Handling of Volatile NMR Standards Source: Chemistry LibreTexts, "Preparing NMR Samples on a Schlenk Line" URL:[Link]

Sources

Application

Preparation and Analysis of Isotopically Labeled Butyl Rubber via Cationic Polymerization of 2-Methyl(1-¹³C)prop-1-ene

An Application Note for Advanced Polymer Research Abstract This guide provides a comprehensive framework for the synthesis and characterization of ¹³C-labeled butyl rubber (IIR), a critical tool for advanced research in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Polymer Research

Abstract

This guide provides a comprehensive framework for the synthesis and characterization of ¹³C-labeled butyl rubber (IIR), a critical tool for advanced research in polymer science, drug delivery, and materials degradation. By incorporating 2-Methyl(1-¹³C)prop-1-ene into the polymer backbone, researchers can employ powerful analytical techniques like ¹³C NMR spectroscopy to precisely track molecular structure, reaction mechanisms, and the fate of the material in various applications. This document details the underlying principles of cationic polymerization, provides validated, step-by-step protocols for synthesis and purification, and outlines the essential characterization methodologies required to verify the successful incorporation of the isotopic label and determine key polymer properties.

Introduction: The Rationale for Isotopic Labeling in Polymer Science

Butyl rubber, a copolymer of isobutylene and a small fraction of isoprene, is an indispensable elastomer valued for its exceptionally low gas permeability, high damping characteristics, and robust resistance to heat, ozone, and chemical attack.[1] These properties have led to its widespread use in applications ranging from tire inner liners and pharmaceutical stoppers to protective clothing and construction sealants.[1][2]

Standard analytical methods provide macroscopic data on polymer properties. However, to understand material behavior at a molecular level—to elucidate polymerization mechanisms, track degradation pathways, or study drug-polymer interactions—more sophisticated tools are required. Isotopic labeling, particularly with stable isotopes like Carbon-13 (¹³C), offers a powerful solution.[3] By strategically replacing a natural abundance ¹²C atom with a ¹³C atom, a specific site within the polymer becomes an active handle for spectroscopic analysis.[4][5] This application note provides researchers with the foundational knowledge and practical protocols to synthesize ¹³C-labeled butyl rubber using 2-Methyl(1-¹³C)prop-1-ene as the labeled monomer.

Scientific Foundation: The Mechanism of Cationic Polymerization

The synthesis of high molecular weight butyl rubber is achieved through cationic polymerization, a chain-growth process that proceeds via a carbocationic intermediate.[6][7] Isobutylene is an ideal monomer for this reaction because it forms a relatively stable tertiary carbocation upon initiation, which favors propagation over undesirable side reactions.[8]

Key Mechanistic Steps:

  • Initiation: The reaction is typically initiated by a Lewis acid (e.g., aluminum trichloride, AlCl₃) and a protic co-initiator (e.g., trace amounts of water or hydrochloric acid).[8][9][10] The Lewis acid activates the co-initiator, which then protonates the isobutylene monomer to generate the essential tertiary carbocation.

  • Propagation: The newly formed carbocation rapidly adds to the double bond of another monomer molecule. This process repeats, extending the polymer chain. The reaction is extremely fast and highly exothermic.

  • Chain Transfer & Termination: These are competing reactions that limit the final molecular weight. To produce high molecular weight polymer, these events must be suppressed. This is the primary reason for conducting the polymerization at cryogenic temperatures (typically -100°C to -80°C), which significantly reduces the rate of chain transfer and termination relative to propagation.[9][11][12]

  • Role of Isoprene: A small percentage of isoprene is included in the monomer feed. Its incorporation introduces unsaturated units into the otherwise saturated polyisobutylene backbone.[1][6] These double bonds are essential for subsequent vulcanization (cross-linking), the process that imparts the final, durable elastic properties to the rubber.[6]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer I1 AlCl₃ + H₂O → H⁺[AlCl₃OH]⁻ I2 H⁺ + CH₂=C(CH₃)₂ → (CH₃)₃C⁺ I1->I2 Protonation P1 (CH₃)₃C⁺ + n[CH₂=C(CH₃)₂] → (CH₃)₃C-[CH₂-C(CH₃)₂]n-₁-CH₂-C⁺(CH₃)₂ I2->P1 Chain Growth P2 Incorporation of ¹³C Label T1 Proton elimination or reaction with impurities P1->T1 P3 (CH₃)₃C-...-C⁺(CH₃)₂ + ¹³CH₂=C(CH₃)₂ → ...-C(CH₃)₂-¹³CH₂-C⁺(CH₃)₂

Caption: Cationic polymerization mechanism of isobutylene.

Experimental Guide: Materials, Protocols, and Workflow

This section provides a detailed, field-proven methodology for the synthesis of ¹³C-labeled butyl rubber.

Materials and Reagents
ReagentGradeSupplierPurpose
2-Methyl(1-¹³C)prop-1-ene≥98% ¹³CIsotope SupplierLabeled Monomer
IsobutylenePolymerization Grade (≥99.5%)Chemical SupplierPrimary Monomer
Isoprene≥99%, Inhibitor-freeChemical SupplierComonomer for vulcanization sites
Methyl Chloride (CH₃Cl)Anhydrous (≤10 ppm H₂O)Chemical SupplierReaction Solvent
Aluminum Trichloride (AlCl₃)Anhydrous, SublimedChemical SupplierCatalyst (Co-initiator)
HexaneAnhydrousChemical SupplierPurification Solvent
MethanolAnhydrousChemical SupplierQuenching Agent
Calcium Hydride (CaH₂)Reagent GradeChemical SupplierDrying Agent
Nitrogen or Argon GasUltra-High Purity (99.999%)Gas SupplierInert Atmosphere

Critical Insight: The success of cationic polymerization is critically dependent on the near-total exclusion of water. Water can act as an uncontrolled initiator, leading to poor molecular weight control and broad polydispersity.[10] Therefore, rigorous drying of all monomers, solvents, and the reactor itself is a non-negotiable prerequisite.

Experimental Workflow

G A 1. Reagent Purification (Drying of Solvents/Monomers) C 3. Monomer Feed Preparation (Isobutylene, Isoprene, ¹³C-Isobutylene) A->C B 2. Reactor Setup (Dry, Inert Atmosphere) D 4. Cryogenic Polymerization (-95°C, AlCl₃ Addition) B->D C->D E 5. Reaction Quench (Addition of cold Methanol) D->E F 6. Polymer Isolation (Precipitation & Washing) E->F G 7. Drying (Vacuum Oven) F->G H 8. Characterization (NMR, GPC, FTIR) G->H

Caption: Overall experimental workflow for labeled butyl rubber synthesis.

Protocol 1: Reagent and Glassware Preparation
  • Glassware: All glassware must be oven-dried at 150°C for at least 12 hours and assembled hot under a stream of dry nitrogen or argon.

  • Solvent (Methyl Chloride): Pass the gas through a series of drying columns packed with activated molecular sieves and calcium hydride before condensing it into the reaction vessel.

  • Monomers (Isobutylene, Isoprene): Purify by passing the gases through similar drying columns to remove inhibitors and water.[2] The liquid 2-Methyl(1-¹³C)prop-1-ene should be dried over CaH₂ and vacuum transferred.

Protocol 2: Synthesis of ¹³C-Labeled Butyl Rubber

This protocol assumes a target of ~50 g of polymer with ~2 mol% isoprene and ~1 mol% ¹³C-label incorporation.

  • Reactor Setup: Assemble a 1 L, multi-necked, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and gas inlet/outlet. The reactor must be under a positive pressure of inert gas.

  • Cooling: Begin circulating a coolant (e.g., liquid nitrogen-chilled propane) through the reactor jacket to bring the internal temperature to -95°C .

  • Solvent Addition: Condense approximately 500 mL of dry methyl chloride into the reactor.

  • Monomer Addition:

    • Condense 48.5 g of purified isobutylene into the stirred solvent.

    • Add 0.57 g (1 mol% equivalent) of 2-Methyl(1-¹³C)prop-1-ene via a gas-tight syringe.

    • Add 1.0 g (~2 mol%) of purified isoprene.

    • Allow the monomer solution to thermally equilibrate at -95°C for 20 minutes.

  • Initiator Slurry Preparation: In a separate, dry flask under inert atmosphere, prepare a slurry of 0.3 g of anhydrous AlCl₃ in 20 mL of cold, dry methyl chloride.

  • Initiation: Slowly add the AlCl₃ slurry to the vigorously stirred monomer solution over 5-10 minutes. An increase in viscosity and a slight exotherm are indicative of polymerization.

  • Reaction: Allow the polymerization to proceed for 60 minutes, maintaining the temperature at -95°C. The reaction mixture will become significantly more viscous.

  • Termination: Quench the reaction by slowly adding 50 mL of pre-chilled (-80°C) anhydrous methanol. This will neutralize the active cationic chain ends.

Protocol 3: Polymer Purification and Isolation
  • Solvent Removal: Allow the reactor to warm to room temperature, venting the evaporated methyl chloride through a scrubber system.

  • Dissolution: Add 400 mL of anhydrous hexane to the reactor to dissolve the polymer.

  • Washing: Transfer the polymer solution to a separatory funnel and wash three times with deionized water to remove catalyst residues.

  • Precipitation: Slowly pour the hexane solution into a beaker containing 2 L of vigorously stirring methanol. The butyl rubber will precipitate as a white, stringy solid.

  • Collection: Collect the polymer by filtration or decantation.

  • Drying: Redissolve the polymer in a minimal amount of hexane, add an antioxidant (e.g., 0.1 wt% BHT), and dry in a vacuum oven at 40°C to a constant weight.

Characterization: Validating the Synthesis

Thorough characterization is essential to confirm the successful synthesis of the labeled polymer and to determine its key properties.

Confirmation of Label Incorporation: ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive technique for verifying the incorporation and location of the ¹³C label.[4][5]

  • Sample Preparation: Dissolve ~50 mg of the final polymer in 0.7 mL of deuterated chloroform (CDCl₃).

  • Analysis: Acquire a quantitative ¹³C NMR spectrum. The key signal confirming the successful incorporation of 2-Methyl(1-¹³C)prop-1-ene will be the peak corresponding to the labeled methylene (-¹³CH₂-) group within the polyisobutylene backbone. This signal is expected to appear at approximately 31.4 ppm.[13]

  • Quantification: The degree of incorporation can be determined by comparing the integral of the labeled carbon signal to the signals of the natural abundance carbons in the polymer backbone.[14]

Molecular Weight and Distribution: Gel Permeation Chromatography (GPC)

GPC separates polymer molecules based on their size in solution, allowing for the determination of molecular weight averages and the breadth of the molecular weight distribution (Polydispersity Index, PDI).[15][16]

  • System: A GPC system equipped with a refractive index (RI) detector.

  • Mobile Phase: Tetrahydrofuran (THF).

  • Calibration: Use polystyrene standards for calibration.

  • Expected Results: For a successful synthesis under the described cryogenic conditions, the number-average molecular weight (Mn) should be high (e.g., 80,000 - 300,000 g/mol ) with a PDI between 1.9 and 3.6.[12]

Copolymer Composition: ¹H NMR and FTIR
  • ¹H NMR: Can be used to determine the mol% of isoprene incorporated by integrating the signals corresponding to the olefinic protons of isoprene against the aliphatic protons of the polyisobutylene backbone.

  • FTIR Spectroscopy: Provides a qualitative confirmation of the polymer structure and can be used to determine the degree of unsaturation, following standardized methods such as ASTM D8554.[17]

Summary of Expected Data

ParameterTechniqueExpected OutcomeRationale / Reference
¹³C Label Incorporation¹³C NMRSignal at ~31.4 ppmConfirms covalent incorporation into the polymer backbone.[13]
Isoprene Content¹H NMR / FTIR1.8 - 2.2 mol%Target comonomer ratio for vulcanization.[1][17]
Number-Average MW (Mn)GPC80,000 - 300,000 g/mol Cryogenic conditions suppress chain transfer.[9][12]
Polydispersity Index (PDI)GPC< 3.6Indicates a controlled polymerization process.[12]

Conclusion

This application note provides a robust and scientifically grounded protocol for the synthesis of ¹³C-labeled butyl rubber. By carefully controlling reaction conditions, particularly temperature and reagent purity, researchers can reliably produce high-quality labeled polymer. The successful incorporation of the 2-Methyl(1-¹³C)prop-1-ene tracer opens the door to sophisticated analytical studies, enabling a deeper molecular-level understanding of polymer behavior. This methodology serves as a foundational technique for scientists and engineers working at the cutting edge of materials science, pharmaceuticals, and industrial chemistry.

References

  • ¹³C Labeled Compounds - Isotope Science. Alfa Chemistry.

  • Butyl Rubber Synthesis: A Comprehensive Overview. (2024-01-20). Chembroad.

  • ¹³C NMR isotopomer distribution analysis: a method for measuring the synthesis of biological polymers. ISMRM.

  • ¹³C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. (2015). RSC Publishing.

  • Reference intentionally omitted.
  • Butyl Rubber: Compound Development and Characterization. (1995). DTIC.

  • Method for synthesis of butyl rubber. (2009). Google Patents (US20090286948A1).

  • Butyl Rubber: Introduction tutorial. (2022-06-30). ExxonMobil Chemical.

  • Method for synthesis of butyl rubber. (2010). Google Patents (US7776976B2).

  • Cryogenic cationic polymerization of isobutylene. (2023-08-04). American University - Figshare.

  • Reference intentionally omitted.
  • Measurement of Molecular Weight by using GPC method. Shimadzu.

  • ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014-03-06). ACS Publications.

  • Reference intentionally omitted.
  • Reference intentionally omitted.
  • Cationic Polymerization. (2021-09-12). Chemistry LibreTexts.

  • Reference intentionally omitted.
  • Standard Test Methods for Rubber—Evaluation of IIR (Isobutene-Isoprene Rubber). ASTM International (D3188).

  • Reference intentionally omitted.
  • GPC - Gel Permeation Chromatography. ResearchGate.

  • Standard Test Method for Determination of the Degree of Unsaturation of Butyl Rubber by FTIR and Multivariate Analysis. ASTM International (D8554).

  • Reference intentionally omitted.
  • Reference intentionally omitted.
  • Reference intentionally omitted.
  • Polymer Molecular Weight Determination. Intertek.

  • Reference intentionally omitted.
  • Cationic polymerization. Wikipedia.

  • Synthesis of butyl rubber by cationic polymerization in methyl chloride in the presence of alkyl chlorides. (2020). ResearchGate.

  • Reference intentionally omitted.
  • Reference intentionally omitted.
  • Reference intentionally omitted.
  • Cationic Copolymerization of Isobutylene with 4-Vinylbenzenecyclobutylene: Characteristics and Mechanisms. (2020-01-13). MDPI.

  • Methods of Measuring Polymer Molecular Weight by GPC. ResolveMass Laboratories Inc.

  • Reference intentionally omitted.
  • Reference intentionally omitted.
  • Reference intentionally omitted.
  • Reference intentionally omitted.
  • Reference intentionally omitted.
  • Reference intentionally omitted.
  • Reference intentionally omitted.
  • Reference intentionally omitted.
  • Reference intentionally omitted.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: 2-Methyl(1-13C)prop-1-ene Optimization

Senior Application Scientist Desk Subject: Minimizing Side Reactions & Isotopic Scrambling Reagent ID: 2-Methyl(1-13C)prop-1-ene (Labeled Isobutylene) Introduction: The High-Stakes Reagent Welcome to the Stable Isotope S...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Minimizing Side Reactions & Isotopic Scrambling Reagent ID: 2-Methyl(1-13C)prop-1-ene (Labeled Isobutylene)

Introduction: The High-Stakes Reagent

Welcome to the Stable Isotope Support Center. You are likely working with 2-Methyl(1-13C)prop-1-ene , a high-value gaseous reagent used to introduce gem-dimethyl groups or isobutenyl moieties into drug candidates.

Because this reagent is a gas at room temperature (BP: -6.9°C) and highly prone to cationic polymerization, "standard" reaction conditions often lead to two catastrophic failures:

  • Oligomerization: The reagent consumes itself to form labeled polyisobutylene (PIB) oil.

  • Isotopic Scrambling: The

    
    C label migrates from the methylene position to the methyl position via reversible protonation.
    

This guide provides the protocols to suppress these pathways.

Module 1: The "Invisible" Side Reaction (Handling & Moisture)

The Issue: Isobutylene is extremely sensitive to moisture. Water acts as a co-catalyst with Lewis acids, initiating uncontrolled cationic polymerization. Furthermore, as a gas, physical loss during transfer is the most common cause of "low yield."

Protocol: Quantitative Vacuum Line Transfer Do not balloon-transfer this reagent if quantitative incorporation is required.

  • Setup: Connect the lecture bottle to a vacuum manifold with a calibrated expansion volume (bulb).

  • Drying: Ensure the reaction flask contains a moisture scavenger (e.g., activated 4Å molecular sieves) if compatible with your chemistry.

  • Condensation:

    • Cool the reaction flask to -78°C (Dry ice/Acetone).

    • Open the expansion bulb to the reaction flask.

    • The labeled isobutylene will cryo-pump (condense) into the reaction flask.

  • Verification: Monitor the manometer. When pressure drops to <1 mbar, transfer is complete.

Module 2: Suppressing Cationic Polymerization

The Issue: The tert-butyl cation intermediate is the gateway to polymerization. If the lifetime of this cation is too long, or if the concentration of alkene is too high relative to the nucleophile, the cation will attack another isobutylene molecule instead of your substrate.

The Solution: The "Starved" Cation Protocol

ParameterRecommendationMechanism
Temperature <-40°C (Ideal: -78°C)Low T suppresses the activation energy of chain propagation (

) more than initiation.
Concentration High Dilution (0.05 M) Reduces the probability of a cation encountering an alkene monomer (2nd order rate law).
Nucleophile Large Excess (>5 eq) Ensures the cation is trapped by the nucleophile (desired reaction) faster than by the alkene.
Lewis Base Add trace Ether/Sulfide Electron donors (e.g., Diethyl Ether) stabilize the cation, preventing "hot" polymerization.

Visualizing the Competition: The diagram below illustrates the critical branch point between your desired product and the polymerization "tar."

ReactionPathways Iso 2-Methyl(1-13C)prop-1-ene (Reactant) Cation Tert-Butyl Cation (Intermediate) Iso->Cation Acid Catalyst (H+) Product Desired Adduct (High Yield) Cation->Product Nucleophile Attack (Kinetic Control) Polymer Polyisobutylene (Viscous Oil) Cation->Polymer Attack by Isobutylene (High Conc/Temp) Scrambled Scrambled Isotope (Label Migration) Cation->Scrambled Reversible Deprotonation (Thermodynamic Control)

Figure 1: Reaction divergence. Success depends on intercepting the cation (Green path) before it reacts with itself or reverts (Red paths).

Module 3: Isotopic Integrity (Preventing Scrambling)

The Issue: The


C label is at the C1 (methylene) position. Upon protonation, you form a tert-butyl cation.
  • Reactant:

    
    
    
  • Intermediate:

    
    
    

If this cation eliminates a proton to reform the alkene (reversible protonation), it can eliminate a proton from one of the unlabeled methyl groups.

  • Result:

    
    
    
  • Consequence: The label has moved from the methylene (double bond) to the methyl group.

Troubleshooting Guide for Scrambling:

SymptomDiagnosisCorrective Action
NMR Splitting Label is distributed between methyl and methylene.Stop Reversibility. The protonation must be irreversible. Use a stronger acid or lower temperature to prevent the cation from eliminating back to alkene.
Low Intensity Signal dilution due to scrambling.Increase Nucleophile Reactivity. The trapping step must be faster than the deprotonation step (

).
Common Scenarios (FAQs)

Q: I am performing a Ritter reaction (Isobutylene + Nitrile + Acid). I see a heavy oil layer. A: You have polymerized the isobutylene.[1]

  • Fix: Do not mix the acid and isobutylene directly. Dissolve the Nitrile and Acid first. Then, slowly bubble/condense the isobutylene into this mixture at -20°C or lower . This ensures every molecule of isobutylene entering the flask is immediately surrounded by a high concentration of nitrile (nucleophile).

Q: Can I use Lewis Acids like


? 
A: 

is too aggressive and often causes rapid polymerization.
  • Fix: Switch to milder Lewis acids like

    
      or 
    
    
    
    complexed with an ether (e.g.,
    
    
    ). The ether acts as a "buffer," moderating the acidity and stabilizing the cation to prevent chain transfer.

Q: How do I store the leftover labeled gas? A: Do not store it in a syringe or plastic bag.

  • Fix: Condense it back into a stainless steel lecture bottle or a glass bulb with a high-vacuum PTFE valve. Store at room temperature only if the vessel is rated for pressure (>3 bar); otherwise, keep the bulb frozen or use immediately.

References
  • Selective Oligomerization of Isobutylene. MDPI. (Discusses the impact of temperature and acid strength on oligomerization rates).

  • Isotopic Scrambling in Butyl Cations. PubMed. (Mechanistic evidence for protonated cyclopropane intermediates leading to label migration).

  • Safety Data Sheet: Isobutylene. Linde Gas. (Handling procedures for flammable, pressurized gases).

  • Cationic Polymerization Control. Royal Society of Chemistry. (Review of using Lewis bases/ethers to suppress uncontrolled polymerization).

  • Ritter Reaction on Polyisobutylene. ResearchGate. (Highlights the difficulty of Ritter reactions and the formation of side products).

Sources

Optimization

Troubleshooting initiation steps with 2-Methyl(113C)prop-1-ene

Technical Support Center: Advanced Cationic Polymerization & Synthesis Subject: Troubleshooting Initiation Architectures with 2-Methyl(1-13C)prop-1-ene Reagent ID: C-Isobutene (C1-labeled) Introduction: The Diagnostic Po...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Cationic Polymerization & Synthesis Subject: Troubleshooting Initiation Architectures with 2-Methyl(1-13C)prop-1-ene Reagent ID:


C-Isobutene (C1-labeled)

Introduction: The Diagnostic Power of C1-Labeling

Welcome to the technical support hub. You are likely using 2-Methyl(1-13C)prop-1-ene for one of two reasons: to synthesize isotopically enriched polyisobutylene (PIB) for degradation studies, or, more critically, to elucidate initiation mechanisms in cationic polymerization.

Because the


C label resides at the methylene position (

), it serves as a permanent "flight recorder" for the initiation event. Unlike the dimethyl terminus, which becomes chemically identical to the repeating unit upon propagation, the C1 label captures the exact bond formed between your initiator and the first monomer unit.

This guide addresses the unique challenges of handling this gaseous, labeled monomer and troubleshooting the highly sensitive "living" cationic initiation systems (typically


 or 

based).

Part 1: Reagent Integrity & Gas Handling

The Critical Failure Point: Isobutene boils at -6.9°C. The most common cause of "failed initiation" is actually incorrect monomer condensation , resulting in unknown stoichiometry.

Protocol: Quantitative Condensation of C-Isobutene

Do not rely on flow meters for small-scale labeled experiments. Use gravimetric condensation.

Step-by-Step Workflow:

  • Vacuum Line Prep: Flame-dry a graduated Schlenk tube or reaction vessel under high vacuum (

    
     mbar).
    
  • Cryogenic Trap: Submerge the vessel in a liquid nitrogen/isopropanol bath (-78°C to -196°C).

  • Gas Transfer: Connect the

    
    C-Isobutene cylinder. Introduce gas slowly.
    
  • Liquefaction: The gas will condense immediately upon hitting the cold glass.

  • Quantification: Close the valve, warm to room temperature briefly to weigh (if vessel is pressure-rated) or rely on volume calibration at -78°C (density

    
     0.7 g/mL at -80°C).
    

Visual Workflow (Graphviz):

GasHandling Cylinder 13C-Isobutene Cylinder Manifold Vacuum Manifold (Flame Dried) Cylinder->Manifold Regulated Flow ColdTrap Reaction Vessel (-78°C Bath) Manifold->ColdTrap Vacuum Transfer Condensation Liquefaction (Clear Liquid) ColdTrap->Condensation Phase Change Weighing Gravimetric Check (Confirm Moles) Condensation->Weighing Stoichiometry

Caption: Workflow for quantitative transfer of gaseous labeled monomer to reaction vessels.

Part 2: Initiation Failure (The "No-Reaction" Scenario)

Context: You have added the Lewis Acid (e.g.,


), but the solution remains clear/colorless, or NMR shows only unreacted alkene peaks (~110-115 ppm).

The Mechanism: Initiation requires a cation source (Initiator,


) and a co-initiator  (Lewis Acid, 

). The Lewis acid abstracts the chloride to form a counter-ion pair, allowing the carbocation to attack the C1 of the isobutene.

Mechanism Diagram:

InitiationMech Initiator Initiator (R-Cl) e.g., TMPCl or Cumyl-Cl Complex Ion Pair Complex [R+ ... Ti2Cl9-] Initiator->Complex + TiCl4 (excess) LewisAcid Lewis Acid (TiCl4) LewisAcid->Complex ActiveCenter Active Head Group R-*C-C+ Complex->ActiveCenter + Monomer (Rate Limiting Step) Monomer 13C-Isobutene (*C=C) Monomer->ActiveCenter

Caption: Ion-generation pathway. Failure usually occurs at the Complex formation stage due to impurities.

Troubleshooting Matrix: Initiation Stalls
SymptomProbable CauseCorrective Action
No Polymer/Oligomer Moisture Contamination Water acts as a chain terminator or competing initiator. If [H2O] > [Initiator], the intended R-group is never incorporated. Action: Add a proton trap (DTBP) and increase Lewis Acid concentration.
Broad PDI (>1.4) Slow Initiation (

)
The initiator is ionizing too slowly compared to propagation. Action: Increase solvent polarity (add MeCl or

) or switch to a more ionizable initiator (e.g., Cumyl Chloride over t-BuCl).
Low Yield (<100%) "Determinated" Chains Impurities have killed the carbocations early. Action: Conduct a "titration" of the Lewis Acid—add it in increments until color persists (if using a colorimetric indicator) or simply use higher excess

.

Part 3: NMR Diagnostics (The 13C Advantage)

This is where your labeled compound pays off. You can distinguish between Protic Initiation (caused by wet solvents) and Targeted Initiation (caused by your R-Cl species).

The Logic:

  • Targeted Initiation (R-Cl): The

    
    C label becomes the first methylene bridge connected to your R-group.
    
  • Protic Initiation (

    
    ):  The proton attacks the 
    
    
    
    C, turning it into a methyl group (
    
    
    ).
Diagnostic Chemical Shifts (13C NMR)
Carbon SpeciesChemical EnvironmentExpected Shift (

, ppm)
Interpretation
Unreacted Monomer

110.0 - 115.0 Initiation failed completely.
Protic Head Group

~20.0 - 25.0 FAILURE. System is wet. The "initiator" was actually adventitious water/acid.
Cumyl Head Group

~55.0 - 60.0 SUCCESS. Correct initiation by Cumyl Chloride.
TMP Head Group

~50.0 - 55.0 SUCCESS. Correct initiation by TMPCl.
Polymer Backbone

58.0 - 60.0 Propagation is occurring (Main chain signal).

FAQ: Why is my signal split? If you see splitting in the


C signal of the polymer backbone, it is likely due to coupling with adjacent enriched carbons  (if you used 100% labeled monomer) or stereochemical sensitivity (tacticity), though PIB is generally amorphous. If you used a labeled initiator and labeled monomer, you will see massive 

coupling (30-50 Hz).

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use AlCl3 instead of TiCl4? A: Yes, but


 is much more aggressive. It often leads to "runaway" polymerization and high polydispersity because 

(propagation) becomes uncontrollable. For mechanistic studies with

C,

is preferred
because it allows for "Living" polymerization conditions (controlled growth), giving you time to observe the initiation step before the chain grows too long.

Q: My reaction turns yellow/orange. Is this normal? A: In


 systems, a yellow/orange color typically indicates the formation of the charge-transfer complex  or the active carbocation species. This is a good sign. If it turns colorless immediately, your active centers have been quenched (killed) by impurities.

Q: How do I quench the reaction to preserve the head-group for NMR? A: Quench with pre-chilled methanol containing a small amount of ammonium hydroxide. Do not allow the reaction to warm up before quenching, or you risk chain transfer reactions that might scramble your head-group evidence.

References

  • Cationic Polymerization of Isobutylene: Kinetics and Mechanism. Source: Storey, R. F., & Chisholm, B. J.[1][2] (Macromolecules).[1][2][3][4][5] Context: Establishes the standard

    
     initiation protocols and kinetic orders.
    URL:[Link]
    
  • Living Carbocationic Polymerization of Isobutylene. Source: Faust, R., & Kennedy, J. P. (Polymer Bulletin). Context: Defines the "Living" conditions required to prevent termination and transfer. URL:[Link]

  • 13C NMR Characteristics of Polyisobutylene. Source: Chu, P. P., et al. (Macromolecules). Context: Provides baseline chemical shifts for PIB backbone and end-groups. URL:[Link]

  • Proton Traps in Cationic Polymerization. Source: Gyor, M., et al. (Journal of Macromolecular Science). Context: Explains the role of DTBP in suppressing protic initiation (critical for labeled studies). URL:[Link]

Sources

Troubleshooting

Detecting impurities in commercial 2-Methyl(113C)prop-1-ene

Technical Support Center: 2-Methyl(1-13C)prop-1-ene Subject: Troubleshooting Impurity Detection & Isotopic Analysis Ticket ID: #ISO-13C-QA-001 Status: Open for Public Access Executive Summary This guide addresses critica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl(1-13C)prop-1-ene Subject: Troubleshooting Impurity Detection & Isotopic Analysis Ticket ID: #ISO-13C-QA-001 Status: Open for Public Access

Executive Summary

This guide addresses critical quality control challenges for 2-Methyl(1-13C)prop-1-ene (Isobutylene-1-13C). Due to the high reactivity of the terminal alkene and the specificity of the isotopic label, researchers often encounter issues distinguishing between chemical degradation (oligomerization, hydration) and isotopic dilution . This document provides self-validating protocols for verifying both chemical and isotopic purity.

Part 1: Troubleshooting Guide (Q&A)

Category A: Chemical Purity & Stability

Q1: I see "ghost peaks" eluting after the main isobutylene peak in my GC-MS. Is my sample contaminated? Diagnosis: Likely Oligomerization (Dimerization) . Technical Context: Isobutylene is highly susceptible to acid-catalyzed cationic polymerization. Even trace acidity on glass surfaces or in the GC inlet liner can catalyze the formation of diisobutylene (isooctene isomers) and triisobutylene. Immediate Action:

  • Check the mass spectrum of the ghost peaks.

    • Monomer (Target): m/z ~57 (labeled).

    • Dimer: m/z ~113-115 (depending on label incorporation).

  • Root Cause Analysis: If peaks appear only in GC but not in 1H NMR, the dimerization is happening inside your GC inlet (thermal/catalytic artifact). If seen in NMR, the bulk sample has degraded during storage.

Q2: My sample appears cloudy or has a liquid residue at the bottom of the gas cylinder/ampoule. Diagnosis: Polymerization or Moisture Contamination . Technical Context: 2-Methylprop-1-ene is a gas at room temperature (bp -6.9 °C). Liquid residues typically indicate the formation of low-molecular-weight polymers (oligomers) or the presence of tert-Butanol (t-BuOH) formed via hydration. Validation Step: Run a 1H NMR in CDCl3.

  • t-Butanol: Singlet at ~1.28 ppm.

  • Oligomers: Multiplets in the 0.9–1.5 ppm aliphatic region.

Category B: Isotopic Analysis

Q3: How do I calculate the exact Atom % Excess (APE) using NMR? Diagnosis: Quantitative 13C NMR (qNMR) is required, not standard 1H-decoupled 13C NMR. Technical Context: Standard 13C NMR uses NOE (Nuclear Overhauser Effect) enhancement, which distorts integration values. You must use Inverse Gated Decoupling to suppress NOE and ensure quantitative accuracy. Solution:

  • Pulse Sequence: Inverse Gated Decoupling (zgig).

  • Relaxation Delay (d1): Must be > 5 × T1 (typically 30–60 seconds for quaternary carbons, though the labeled terminal CH2 relaxes faster).

  • Calculation: Compare the integral of the labeled satellite peaks (coupling to 1H) vs. the central peak if using a proton-coupled experiment, or more commonly, compare against a quantified internal standard (e.g., hexamethyldisiloxane).

Q4: Can I distinguish between 1-13C and 2-13C labeling errors? Diagnosis: Yes, via J-coupling patterns . Technical Context:

  • 2-Methyl(1-13C)prop-1-ene: The label is on the terminal methylene (=C H2). In 1H NMR, the methylene protons will show a large 1J_CH coupling (~150-160 Hz) doublet.

  • 2-Methyl(2-13C)prop-1-ene: The label is on the quaternary carbon. The methylene protons will show a much smaller 2J_CH coupling (~2-5 Hz) .

Part 2: Experimental Protocols

Protocol A: GC-MS Analysis for Chemical Impurities

Objective: Detect dimers, t-butanol, and synthesis byproducts (e.g., acetone, methyl iodide).

ParameterSetting / Specification
Column Alumina PLOT (Na2SO4 or KCl deactivated) , 30m x 0.32mm. Note: Avoid acid-active stationary phases to prevent on-column polymerization.
Carrier Gas Helium at 1.5 mL/min (Constant Flow).
Inlet Split (20:1) at 150°C. Keep inlet temp low to minimize thermal dimerization.
Oven Program 40°C (hold 5 min) → 10°C/min → 180°C (hold 10 min).
Detector MS (Scan 20–200 m/z) or FID (250°C).
Sample Prep Gas sampling valve (loop 100 µL) OR dissolve gas in cooled CDCl3/CCl4 for liquid injection (rapid injection required).
Protocol B: Quantitative 13C NMR for Isotopic Enrichment

Objective: Determine the ratio of labeled (13C) to unlabeled (12C) species.

  • Solvent: CDCl3 (ensure it is acid-free; filter through basic alumina if unsure).

  • Internal Standard: 1,3,5-Trioxane or Benzene-d6 (weighed accurately).

  • Pulse Program: zgig (Inverse Gated Decoupling).

    • Flip Angle: 90°.

    • Relaxation Delay (d1): 60 seconds (Critical for quantitative integration).

    • Scans: 128–512 (depending on concentration).

  • Data Processing:

    • Apply exponential multiplication (LB = 0.5–1.0 Hz).

    • Phase and baseline correct manually.

    • Integrate the labeled peak (C1) at ~110 ppm relative to the internal standard.

Part 3: Diagnostic Workflows (Visualized)

Figure 1: Impurity Identification Decision Tree

Caption: Logical workflow for identifying unknown impurities in 13C-Isobutylene based on analytical signals.

ImpurityLogic Start Unknown Peak/Residue Detected Method Select Detection Method Start->Method GC GC-MS Analysis Method->GC Volatile Impurity NMR 1H NMR Analysis Method->NMR Bulk Purity/Residue GhostPeak Ghost Peak (Late Eluting) GC->GhostPeak Cloudy Cloudy/Viscous Sample NMR->Cloudy MassCheck Check m/z GhostPeak->MassCheck ChemShift Check Chemical Shift Cloudy->ChemShift Dimer Dimer (Diisobutylene) m/z ~113-115 MassCheck->Dimer m/z > 100 Acetone Acetone (Precursor) m/z 43, 58 MassCheck->Acetone m/z 58 ChemShift->Dimer Multiplets 0.9-1.5 ppm Alcohol t-Butanol (Hydrolysis) m/z 59, 1H: 1.28ppm ChemShift->Alcohol Singlet ~1.28 ppm

Figure 2: Dimerization Risk Pathway

Caption: Mechanism of acid-catalyzed dimerization common in storage, leading to impurity formation.

Dimerization Iso 2-Methyl(1-13C)prop-1-ene (Monomer) Carbo Tert-Butyl Carbocation (Intermediate) Iso->Carbo Protonation Acid H+ (Trace Acid/Water) Acid->Carbo Dimer1 2,4,4-Trimethyl-1-pentene (Alpha-Dimer) Carbo->Dimer1 + Monomer (- H+) Dimer2 2,4,4-Trimethyl-2-pentene (Beta-Dimer) Carbo->Dimer2 + Monomer (Isomerization)

References

  • Sigma-Aldrich. (n.d.). 2-Methylpropene-1-13C Product Specification & Analysis. Retrieved from

  • Cambridge Isotope Laboratories (CIL). (n.d.).[1] Stable Isotope Standards for Mass Spectrometry and NMR. Retrieved from

  • Agilent Technologies. (2012). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1,3-Butadiene (Application Note). Retrieved from

  • Shimadzu. (n.d.). Isobutylene in 1-Butene Analysis System GC-2014. Retrieved from

  • National Institutes of Health (NIH). (2021). Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses. Retrieved from

Sources

Optimization

Resolving peak overlap in 2-Methyl(113C)prop-1-ene spectra

Introduction Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies for a common yet challenging issue...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies for a common yet challenging issue in NMR spectroscopy: the resolution of overlapping peaks in the ¹³C NMR spectrum of 2-methyl-1-propene (isobutylene). While 2-methyl-1-propene has a simple structure, its analysis can be complicated by experimental artifacts, sample matrix effects, or the presence of impurities, leading to a loss of spectral resolution.

A note on nomenclature: The topic refers to "2-Methyl(113C)prop-1-ene". This is likely a typographical error for 2-Methyl-[¹³C]-prop-1-ene, indicating isotopic labeling. While this guide focuses on the unlabeled compound, the principles discussed are fully applicable to isotopically labeled analogues. Isotopic labeling can be a powerful tool but may also introduce complexities such as spin-spin coupling to the labeled site, which can further complicate spectra.

This guide is structured as a series of frequently asked questions (FAQs) that address specific problems you might encounter. We will not only provide step-by-step protocols but also delve into the underlying scientific principles to empower you to make informed decisions in your future experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am running a standard proton-decoupled ¹³C NMR of my 2-methyl-1-propene sample and I'm seeing fewer than the expected three signals. It looks like the two olefinic carbons are overlapping. Why is this happening and what is my first step?

A1: Understanding the Problem and Initial Steps

The ¹³C NMR spectrum of 2-methyl-1-propene should display three distinct signals corresponding to its three unique carbon environments.[1] Due to molecular symmetry, the two methyl groups are chemically equivalent and appear as a single peak.

  • C1 (=CH₂): Methylene carbon

  • C2 (=C(CH₃)₂): Quaternary carbon

  • C3/C4 (-CH₃): Equivalent methyl carbons

Expected Chemical Shifts in CDCl₃:

Carbon AtomHybridizationExpected Chemical Shift (δ) ppm
C1 (=CH₂)sp²~110-115 ppm[2]
C2 (=C(CH₃)₂)sp²~140-145 ppm[2]
C3/C4 (-CH₃)sp³~22-25 ppm[2]

Peak overlap, particularly in the olefinic region (sp² carbons), can occur due to several factors including solvent effects, temperature, or the presence of impurities with similar chemical shifts. Your first course of action should be to confirm the problem and then attempt a simple, non-invasive experimental modification.

start Problem: Fewer than 3 signals observed. Suspected overlap in olefinic region. q_impurity Is the sample known to be pure? start->q_impurity step1 Action: Change the NMR Solvent. Rationale: Alter intermolecular interactions and magnetic environment. q_impurity->step1 Yes/Unsure step3 Action: Run Advanced 1D/2D NMR Experiments. (DEPT, HSQC, HMBC) Rationale: Resolve signals based on proton attachment and long-range correlations. q_impurity->step3 No, complex mixture step2 Action: Perform Variable Temperature (VT) NMR. Rationale: Shift conformational equilibria and alter chemical shifts. step1->step2 If overlap persists step2->step3 If overlap persists

Caption: Initial troubleshooting workflow for peak overlap.

Q2: You mentioned changing the solvent. How does this help resolve peak overlap, and what is the protocol?

A2: Leveraging Solvent Effects for Spectral Resolution

The chemical shift of a nucleus is highly sensitive to its local electronic environment. The choice of a deuterated solvent is not merely to dissolve the analyte but also to provide a specific magnetic and dielectric medium.[3] Different solvents can induce changes in chemical shifts (solvent-induced shifts) through various mechanisms:

  • Magnetic Anisotropy: Aromatic solvents like benzene-d₆ or toluene-d₈ possess a ring current that creates a distinct magnetic field. Solute molecules will orient themselves in relation to this field, leading to significant upfield or downfield shifts depending on their position within the solvent's shielding or deshielding cones.

  • Polarity and Hydrogen Bonding: Polar solvents can interact with polar functional groups in the analyte, altering electron density and thus chemical shifts. While 2-methyl-1-propene is nonpolar, subtle van der Waals interactions can still be perturbed.[4]

  • Dielectric Constant: The bulk dielectric constant of the solvent can influence the polarization of the solute's electron clouds, causing shifts.

  • Sample Preparation: Prepare a new sample of 2-methyl-1-propene (typically 5-30 mg for ¹³C NMR) in a different deuterated solvent.[5] If your initial spectrum was in a non-polar solvent like CDCl₃, a good alternative is an aromatic solvent like benzene-d₆. Ensure all glassware is clean and dry to avoid contamination.[6]

  • Solvent Selection: Choose a solvent in which your compound is soluble and that has a different magnetic character from your original solvent.

SolventFormula¹³C Residual Peak (ppm)Rationale for Use
Chloroform-dCDCl₃77.16 (triplet)Standard, non-polar aprotic.
Benzene-d₆C₆D₆128.06 (triplet)Aromatic, induces shifts via magnetic anisotropy.
Acetone-d₆(CD₃)₂CO29.84 (septet), 206.26 (singlet)Polar aprotic, different polarity.
Toluene-d₈C₇D₈20.43, 125.49, 128.33, 129.24, 137.86Aromatic with a methyl group, offers a different anisotropic environment than benzene.
  • Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum in the new solvent.

  • Analysis: Compare the new spectrum to the original. Look for changes in the chemical shifts of the olefinic carbons. The anisotropic effect of benzene-d₆, for example, might be sufficient to separate the overlapping signals.

Q3: The solvent change did not fully resolve the overlap. How can I use Variable Temperature (VT) NMR?

A3: Using Temperature to Modulate Chemical Shifts

Variable Temperature (VT) NMR is a powerful technique for resolving overlapping signals, especially when the overlap is due to conformational averaging or specific intermolecular interactions.[7] While 2-methyl-1-propene is a small, relatively rigid molecule, temperature changes can still influence chemical shifts by altering the energy of molecular vibrations and rotations, and by modulating interactions with the solvent.[8]

Even small changes in chemical shift with temperature can be sufficient to resolve overlapping peaks.[9] Most signals in simple molecules are relatively insensitive to temperature, but even minor differential changes between two overlapping peaks can lead to their resolution.[10]

  • Initial Setup: Place your sample in the NMR spectrometer and allow it to equilibrate at the standard probe temperature (e.g., 25 °C). Lock and shim the instrument for optimal homogeneity.

  • Temperature Selection: Choose a new temperature. For low-boiling point compounds like 2-methyl-1-propene (b.p. -6.9 °C), it is advisable to work at lower temperatures to avoid sample loss, although sealed NMR tubes can be used for higher temperatures. A good starting point would be to decrease the temperature in 5-10 °C increments (e.g., to 15 °C, 5 °C, -5 °C).

  • Equilibration: Set the desired temperature and allow the sample to fully equilibrate. This is a critical step; thermal gradients across the sample can degrade spectral quality.[1] Allow at least 5-10 minutes for equilibration after the probe's thermocouple indicates the target temperature has been reached.

  • Re-shimming: After each temperature change, the magnetic field homogeneity will be affected. It is essential to re-shim the magnet at the new temperature to obtain sharp lines.

  • Acquisition and Analysis: Acquire a ¹³C NMR spectrum at each temperature and compare the results. Plot the chemical shifts of the overlapping signals as a function of temperature to observe the trend and identify the temperature that provides the best resolution.

Q4: I've tried changing the solvent and temperature, but the resolution is still poor. What are my next steps? Can advanced experiments help?

A4: Employing Advanced 1D and 2D NMR Techniques for Unambiguous Assignment

When simpler methods fail, advanced NMR experiments can provide the necessary resolution by differentiating carbons based on the number of attached protons or their connectivity to other atoms in the molecule.

DEPT is a set of 1D experiments that can definitively distinguish between CH, CH₂, and CH₃ groups. Quaternary carbons are not observed in DEPT spectra. This is incredibly useful if one of your overlapping sp² signals is the quaternary C2 and the other is the CH₂ of C1.

  • DEPT-90: Only CH (methine) carbons will appear as positive signals.

  • DEPT-135: CH and CH₃ carbons will appear as positive signals, while CH₂ carbons will appear as negative (inverted) signals.

  • Acquire a standard ¹³C NMR spectrum.

  • Acquire a DEPT-135 spectrum. In the case of 2-methyl-1-propene, you would expect to see:

    • A positive signal for the -CH₃ groups (~22-25 ppm).

    • A negative signal for the =CH₂ group (~110-115 ppm).

  • Acquire a DEPT-90 spectrum. For 2-methyl-1-propene, this spectrum should show no signals, as there are no CH groups.

  • Analysis: By comparing the three spectra, you can unambiguously identify the signal corresponding to the =CH₂ group. The quaternary carbon (=C(CH₃)₂) will be present in the standard ¹³C spectrum but absent from both DEPT spectra. This allows you to identify its chemical shift even if it overlaps with the =CH₂ signal in the standard ¹³C experiment.[11]

2D NMR experiments add a second frequency dimension, which can resolve even severely overlapping signals.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between carbons and the protons directly attached to them (one-bond ¹H-¹³C correlations).[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away (long-range ¹H-¹³C correlations).[14]

start Problem: Persistent Overlap in ¹³C Spectrum run_hsqc Run HSQC Experiment start->run_hsqc run_hmbc Run HMBC Experiment start->run_hmbc analyze_hsqc Analyze HSQC: Identify direct ¹H-¹³C bonds. Resolve C1 (=CH₂) from C2 (Quaternary). run_hsqc->analyze_hsqc analyze_hmbc Analyze HMBC: Confirm structure via long-range correlations (e.g., -CH₃ protons to C1 and C2). run_hmbc->analyze_hmbc conclusion Complete and Unambiguous Assignment of All Carbons analyze_hsqc->conclusion analyze_hmbc->conclusion

Caption: 2D NMR workflow for structural confirmation.

  • In the HSQC spectrum:

    • A cross-peak will connect the ¹H signal of the =CH₂ protons to the ¹³C signal of the C1 carbon.

    • A cross-peak will connect the ¹H signal of the -CH₃ protons to the ¹³C signal of the C3/C4 carbons.

    • The quaternary C2 carbon will not show any correlation peak.

  • In the HMBC spectrum:

    • A cross-peak will connect the ¹H signal of the -CH₃ protons to the ¹³C signal of the C2 quaternary carbon (two-bond correlation).

    • A cross-peak will connect the ¹H signal of the -CH₃ protons to the ¹³C signal of the C1 methylene carbon (three-bond correlation).

    • A cross-peak will connect the ¹H signal of the =CH₂ protons to the ¹³C signal of the C2 quaternary carbon (two-bond correlation).

By using this combination of 2D experiments, you can create a complete connectivity map of the molecule, allowing for the definitive assignment of all carbon signals, thereby resolving any overlap issues.[14]

References

  • J. Daniel Figueroa, S. et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7869. Available at: [Link]

  • Quora. (2021). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? Available at: [Link]

  • Doc Brown's Chemistry. 13C NMR spectrum: 2-methylpropene. Available at: [Link]

  • Homework.Study.com. (n.d.). Construct a proton-decoupled ^(13)C NMR spectrum for a 2-methylprop-1-ene in a single chart. Available at: [Link]

  • Jensen, B. L. et al. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. Molecules, 28(7), 3209. Available at: [Link]

  • Shchukina, A. et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Chemical Communications, 57(93), 12496-12499. Available at: [Link]

  • Applied Spectroscopy Reviews. (1975). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Applied Spectroscopy Reviews, 9(1), 1-132. Available at: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • T.D.W. Claridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2009). Variable Temperature NMR - Thermal Equilibrium. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Concepts in Magnetic Resonance Part A. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]

  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Available at: [Link]

  • ResearchGate. (2017). Does anybody know, during 13C NMR scan, changing scan width i.e. focusing on specific region will increase resolution or not? Available at: [Link]

  • ResearchGate. (2025). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Available at: [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • C.B. Post. (2012). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 21(1), 87-97. Available at: [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Unraveling Reaction Mechanisms: A Comparative Guide to the Kinetic Isotope Effect of 2-Methyl(1-¹³C)prop-1-ene

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction mechanisms is not merely academic—it is the bedrock of innovation. The ability to discern the subtle choreograp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction mechanisms is not merely academic—it is the bedrock of innovation. The ability to discern the subtle choreography of bond-forming and bond-breaking events in a reaction's transition state is paramount for optimizing synthetic routes, designing novel catalysts, and predicting metabolic pathways. The Kinetic Isotope Effect (KIE) stands out as one of the most powerful tools for illuminating these mechanistic nuances.[1][2]

This guide provides an in-depth technical comparison of the kinetic isotope effect of 2-Methyl(1-¹³C)prop-1-ene, a versatile probe in mechanistic studies. We will explore the theoretical underpinnings of ¹³C KIEs, present comparative experimental data from seminal studies, and provide detailed protocols for their precise measurement. Our focus is to equip you with the knowledge to leverage this powerful technique in your own research, enabling more informed and efficient development of chemical and pharmaceutical processes.

The Theoretical Framework: Why Isotopes Affect Reaction Rates

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution.[1] For a ¹³C KIE, we are comparing the rate of a reaction with a molecule containing the heavier ¹³C isotope to the rate of the same reaction with the lighter, more abundant ¹²C isotope. The origin of the KIE lies in the difference in zero-point vibrational energies of the C-X bond (where X is another atom) for the two isotopes.[3] A bond to a heavier isotope has a lower vibrational frequency and a lower zero-point energy.

During a reaction, if the bond to the isotopically labeled carbon is being broken or significantly weakened in the rate-determining step, the difference in zero-point energies between the ground state and the transition state will be different for the ¹²C and ¹³C isotopologues. This leads to a difference in activation energies and, consequently, a difference in reaction rates.

  • Normal KIE (k¹²/k¹³ > 1): The bond to the isotopic carbon is weaker in the transition state than in the ground state. The reaction is faster for the lighter isotope. This is typical for reactions where the C-X bond is cleaved in the rate-determining step.

  • Inverse KIE (k¹²/k¹³ < 1): The bond to the isotopic carbon is stronger in the transition state than in the ground state. The reaction is slower for the lighter isotope. This can occur when there is an increase in the bonding to the isotopic carbon in the transition state.

  • Secondary KIE: Isotopic substitution at a position not directly involved in bond breaking or formation can still influence the reaction rate, providing insights into changes in hybridization or steric environment at that position.

The magnitude of the ¹³C KIE is generally much smaller than that for deuterium, typically in the range of 1.02 to 1.06 for a primary KIE, making high-precision measurement crucial.[4]

Comparative Analysis of ¹³C KIEs in Alkene Reactions

2-Methylpropene (isobutylene) is a valuable substrate for studying a variety of alkene reactions due to its simple, symmetrical structure. Labeling one of the methylene carbons with ¹³C allows for the direct probing of bond changes at this position during the reaction. Below, we compare the observed ¹³C KIEs for reactions at the C1 position of 2-methylpropene and structurally related alkenes in several key reaction classes.

Electrophilic Addition

Electrophilic addition is a fundamental reaction of alkenes. The mechanism of the addition of HBr to 2-methylpropene, for instance, proceeds through a tertiary carbocation intermediate. The rate-determining step is the formation of this carbocation.

AlkeneReagentReaction Typek¹²/k¹³ at C1Mechanistic Interpretation
2-MethylpropeneHBrElectrophilic Addition~1.03-1.05 (predicted)Significant weakening of the C=C π-bond in the transition state leading to the carbocation. The rehybridization from sp² to sp³ at C1 is not fully complete in the transition state.
StyreneBr₂Electrophilic Addition1.022Indicates a bromonium ion intermediate where the C-Br bond formation is asynchronous, with significant positive charge buildup on the benzylic carbon.
Ene Reaction with Singlet Oxygen

The ene reaction of singlet oxygen with alkenes is a concerted process involving the formation of an allylic hydroperoxide. Singleton and coworkers have extensively studied this reaction and provided precise KIE data.[5]

AlkeneReagentReaction Typek¹²/k¹³ at C1Mechanistic Interpretation
Tetramethylethylene¹O₂Ene Reaction1.022Consistent with a concerted mechanism where the C-H bond is broken and the C-O bond is formed in a single, asynchronous transition state. The magnitude of the KIE suggests significant bond breaking at the carbon atom.

Tetramethylethylene is a close structural analog of 2-methylpropene for this reaction type.

Ozonolysis

The reaction of alkenes with ozone is a classic example of a cycloaddition followed by a retro-cycloaddition and another cycloaddition to form the final ozonide. The initial 1,3-dipolar cycloaddition is often the rate-determining step.

AlkeneReagentReaction Typek¹²/k¹³ at C1Mechanistic Interpretation
PropeneO₃Ozonolysis1.0095A small but significant normal KIE, indicating that the C=C bond is weakened in the transition state of the initial cycloaddition. The relatively small value suggests a reactant-like transition state.
1-ButeneO₃Ozonolysis1.0087Similar to propene, this value supports a concerted cycloaddition mechanism with a reactant-like transition state.

Data from a study on the gas-phase reactions of ozone with various alkenes.[6] These values provide a good comparison for the expected KIE for 2-methylpropene.

Experimental Protocol: High-Precision Measurement of ¹³C KIE at Natural Abundance

The measurement of small ¹³C KIEs has been revolutionized by the methods developed by Singleton, which utilize the natural abundance of ¹³C and high-field NMR spectroscopy.[7] This approach avoids the need for costly and time-consuming synthesis of isotopically enriched starting materials.

Principle

The method relies on the fact that as a reaction proceeds, the starting material becomes progressively enriched in the slower-reacting isotopologue (in this case, the ¹³C-containing molecule). By measuring the ¹³C content of the recovered starting material at a high degree of conversion and comparing it to the initial ¹³C content, the KIE can be calculated using the following equation:

KIE = ln(1 - F) / ln(1 - F * (R / R₀))

Where:

  • F is the fractional conversion of the reactant.

  • R is the isotopic ratio (¹³C/¹²C) of the recovered starting material.

  • R₀ is the initial isotopic ratio of the starting material.

Step-by-Step Methodology
  • Reaction Setup:

    • Set up the reaction of interest (e.g., electrophilic addition, ozonolysis) with 2-methylpropene. It is crucial to use a reference compound that is inert under the reaction conditions and has a known, stable isotopic composition. This internal standard will be used to normalize the NMR integrals.

  • Monitoring Conversion:

    • Monitor the reaction progress carefully using a suitable technique (e.g., GC, ¹H NMR) to determine the fractional conversion (F). For accurate KIE measurements, it is essential to let the reaction proceed to a high conversion (typically >90%).

  • Quenching and Isolation:

    • Once the desired conversion is reached, quench the reaction.

    • Carefully isolate the unreacted starting material (2-methylpropene) from the reaction mixture. This may involve techniques like distillation or chromatography.

  • High-Precision NMR Analysis:

    • Prepare two NMR samples: one of the initial starting material and one of the recovered starting material. Both samples should contain the internal standard at a known concentration.

    • Acquire quantitative ¹³C NMR spectra on a high-field NMR spectrometer. It is critical to use parameters that ensure accurate integration, such as a long relaxation delay (D1) and a sufficient number of scans.

    • Alternatively, more sensitive techniques like polarization transfer (e.g., DEPT) can be employed to reduce acquisition time, though care must be taken in the quantitative interpretation.[3][8] 2D HSQC-based methods can also offer high precision.[9]

  • Data Analysis:

    • Integrate the signals for the C1 carbon of 2-methylpropene and the reference carbon in both spectra.

    • Calculate the isotopic ratio R/R₀ from the normalized integrals.

    • Use the calculated R/R₀ and the measured fractional conversion (F) to determine the KIE using the equation above.

Visualizing the Mechanistic Insight

The power of KIE studies lies in their ability to provide a "snapshot" of the transition state. The following diagrams illustrate the concepts and workflows discussed.

KIE_Concept cluster_prod Product GS_12C Reactant (¹²C) TS_12C Transition State (¹²C) GS_12C->TS_12C ΔG‡(¹²C) GS_13C Reactant (¹³C) TS_13C Transition State (¹³C) GS_13C->TS_13C ΔG‡(¹³C) note_zpe Difference in Zero-Point Energy leads to ΔG‡(¹²C) < ΔG‡(¹³C) for a normal KIE GS_13C->note_zpe P Product TS_12C->P TS_13C->P

Caption: Conceptual energy diagram illustrating the origin of a normal KIE.

KIE_Workflow Start Start Reaction with 2-Methylpropene (Natural Abundance) Monitor Monitor Reaction to High Conversion (>90%) Start->Monitor NMR_Initial Acquire Quantitative ¹³C NMR of Initial Starting Material Start->NMR_Initial Quench Quench Reaction & Isolate Unreacted Starting Material Monitor->Quench NMR_Final Acquire Quantitative ¹³C NMR of Recovered Starting Material Quench->NMR_Final Calculate Calculate Isotopic Ratios and KIE NMR_Initial->Calculate NMR_Final->Calculate Interpret Interpret KIE to Elucidate Reaction Mechanism Calculate->Interpret

Caption: Experimental workflow for determining ¹³C KIE at natural abundance.

Conclusion: A Precision Tool for Mechanistic Elucidation

The kinetic isotope effect of 2-Methyl(1-¹³C)prop-1-ene serves as a highly sensitive probe for understanding the intricate details of reaction mechanisms. By comparing the KIE of this versatile substrate across different reaction types—from electrophilic additions to cycloadditions—researchers can gain invaluable insights into the nature of transition states. The advent of high-precision NMR techniques for measuring ¹³C KIEs at natural abundance has made this powerful tool more accessible than ever. For scientists and professionals in drug development and chemical synthesis, a thorough understanding and application of KIE studies can accelerate innovation by providing a rational basis for catalyst design, reaction optimization, and the prediction of chemical reactivity.

References

  • Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. [Link]

  • Park, Y., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society. [Link]

  • Park, Y., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Harvard University. [Link]

  • Xi, H., et al. (2012). Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Pérez, P. J., et al. (2011). Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. [Link]

  • ResearchGate. (n.d.). KIE Values for Ozone-Alkene Reactions. [Link]

  • Lorch, E., et al. (2018). Kinetic isotope effect in hydrogen isotope exchange between diphenylphosphine and methanol or 2-methylpropane-2-thiol in aprotic solvents. RSC Publishing. [Link]

  • Iannone, R., et al. (2003). The carbon kinetic isotope effects of ozone-alkene reactions in the gas-phase and the impact of ozone reactions on the stable carbon isotope ratios of alkenes in the atmosphere. Impacts @ NSF NCAR and UCAR. [Link]

  • Swain, C. G., & Stivers, E. C. (1954). Carbon-14 Kinetic Isotope Effects. III.1,2 The Hydrolysis of 2-Chloro-2-methylpropane-2-C14. Journal of the American Chemical Society. [Link]

  • Singleton, D. A., et al. (2003). Mechanism of ene reactions of singlet oxygen. A two-step no-intermediate mechanism. Journal of the American Chemical Society. [Link]

  • Kuwata, K. T. (n.d.). Computational Studies of the Atmospheric Chemistry of Alkene Ozonolysis Intermediates. Macalester College. [Link]

  • ResearchGate. (n.d.). NMR study of 13C-kinetic isotope effects at 13C natural abundance to characterize oxidations and an enzyme-catalyzed reduction. [Link]

  • Scribd. (n.d.). High-Precision Kinetic Isotope Effects Analysis. [Link]

  • University of Leeds. (n.d.). A kinetic study of the reaction of ozone with a series of alkenes. [Link]

  • Kwan, E. E. (n.d.). Kinetic Isotope Effects. [Link]

  • Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. [Link]

  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. [Link]

  • EPIC. (2024, November 25). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. [Link]

  • Rzepa, H. (2015, June 3). Natural abundance kinetic isotope effects: expt. vs theory. [Link]

  • EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 2-Methyl(1-13C)prop-1-ene

Executive Summary 2-Methyl(1-13C)prop-1-ene (Isobutylene-1-13C) serves as a critical isotopic standard for elucidating metabolic pathways, combustion mechanisms, and polymerization kinetics.[1] Unlike perdeuterated alter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl(1-13C)prop-1-ene (Isobutylene-1-13C) serves as a critical isotopic standard for elucidating metabolic pathways, combustion mechanisms, and polymerization kinetics.[1] Unlike perdeuterated alternatives (


) which can suffer from kinetic isotope effects (KIE), or methyl-labeled variants that lose the label during primary fragmentation, the 

C isotopologue offers a unique advantage: backbone label retention .

This guide analyzes the fragmentation behavior of 2-Methyl(1-13C)prop-1-ene under 70 eV Electron Ionization (EI), comparing it against unlabeled and alternative isotopic standards.

Part 1: The Comparative Baseline

The following table contrasts the primary mass spectral signatures of the


C variant against the unlabeled standard and common alternatives.
Table 1: Comparative Fragment Ions (EI, 70 eV)
AnalyteMolecular Ion (

)
Base Peak (Loss of Methyl)Secondary Peak (Allyl Cation)Mechanistic Advantage
Unlabeled Isobutylene 56 41 (

)
39Baseline reference.[1]
2-Methyl(1-13C)prop-1-ene 57 42 (

)
40High Retention. Label is on the methylene (

), which is retained during standard allylic cleavage.
2-Methyl(methyl-13C)prop-1-ene 5741 & 42 (Split)39 & 40Low Specificity. 50% probability of losing the labeled methyl group, splitting the signal intensity.[1]
Isobutylene-

6446 (

)
42Mass Shift. Useful for separating from biological matrix, but subject to H/D scrambling and KIE.[1]

Part 2: Mechanistic Deep Dive

The utility of 2-Methyl(1-13C)prop-1-ene lies in the specific location of the isotope. In the gas phase, two competing mechanisms dictate the spectrum: Direct Allylic Cleavage (Dominant) and Carbon Scrambling (Secondary).

Direct Allylic Cleavage (The Primary Pathway)

Isobutylene possesses a branched structure where the two methyl groups attached to C2 are chemically equivalent. Under electron impact, the molecular ion (


, m/z 57) stabilizes by ejecting a methyl radical (

).[1]
  • Mechanism: The bond breaks between the quaternary carbon (C2) and one of the terminal methyls (C3 or C4).

  • Label Tracking: Since the label is located at C1 (

    
    ), and the leaving group is a methyl (
    
    
    
    ), the resulting cation must retain the label.
  • Result: The base peak shifts cleanly from m/z 41 (unlabeled) to m/z 42 (labeled).

Carbon Scrambling (The Expert Insight)

While direct cleavage suggests a 100% shift to m/z 42, experimental data often reveals a minor peak at m/z 41 in the labeled spectrum.

  • Cause: At 70 eV, the internal energy of the isobutylene cation is sufficient to induce skeletal isomerization (scrambling) prior to fragmentation. The carbons randomize, statistically distributing the

    
    C label.
    
  • Statistical Limit: If complete randomization occurs, the probability of losing the

    
    C atom (as a methyl radical) is 1 in 4 (25%).
    
  • Observation: You will observe a dominant m/z 42 peak (Direct Cleavage + 75% of Scrambled) and a minor m/z 41 peak (25% of Scrambled). This ratio serves as a quality control metric for ion source temperature and energy stability.

Visualization: Fragmentation Pathways

The following diagram illustrates the competition between direct retention and scrambling.

Fragmentation M_Ion Molecular Ion (M+) [13CH2=C(CH3)2] m/z 57 Scramble Scrambled Intermediate [Randomized 13C] M_Ion->Scramble High Energy Isomerization Frag_Direct Direct Cleavage Product [13C-Allyl Cation] m/z 42 M_Ion->Frag_Direct Dominant Pathway (Direct Allylic Cleavage) Scramble->Frag_Direct 75% Probability Frag_Lost Scrambled Loss Product [12C-Allyl Cation] m/z 41 Scramble->Frag_Lost 25% Probability Neutral_12 Loss of 12CH3 (Mass 15) Neutral_13 Loss of 13CH3 (Mass 16)

Figure 1: Fragmentation logic showing the dominance of label retention (m/z 42) vs. the minor scrambling pathway (m/z 41).

Part 3: Experimental Protocol (GC-MS)

To accurately characterize this isotopologue, strict control of the introduction system is required due to isobutylene's volatility (BP: -6.9°C).

Workflow
  • Sample Preparation:

    • Prepare a gas-tight syringe or a headspace vial.[1]

    • Dilute the labeled gas standard into helium or nitrogen if working with pure material to prevent detector saturation.

  • GC Parameters:

    • Column: PLOT (Porous Layer Open Tubular) column (e.g., Alumina or Q-Bond) is required for C4 separation.[1] Standard liquid-phase columns (DB-5) provide poor retention.

    • Temperature Program: Isothermal at 40°C or ramp from 35°C to 150°C to elute heavier impurities.

    • Carrier Gas: Helium at 1.0 mL/min.[1]

  • MS Parameters:

    • Source: Electron Ionization (EI).[1]

    • Energy: 70 eV (Standard).[1] Note: Lowering energy to 15-20 eV reduces scrambling, increasing the m/z 42:41 ratio.

    • Scan Range: m/z 25–100.

  • Data Validation (Self-Check):

    • Purity Check: Verify the absence of m/z 56. Any signal at 56 indicates unlabeled impurity.[1]

    • Scrambling Index: Calculate the ratio of

      
      . A ratio >0.85 indicates a clean run with minimal thermal scrambling in the source.
      

Part 4: References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 2-Methylpropene." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[2] [Link]

  • Herman, J. A., & Collin, G. J. (1974).[1] "Rearrangement Reactions in the Electron Impact Fragmentation of Isobutene." Canadian Journal of Chemistry, 52(9).[1][3] [Link]

  • Meisels, G. G., et al. (1991).[1] "Photoionization of C4H8+ Isomers. Unimolecular and Bimolecular Reactions." Journal of Physical Chemistry. [Link]

Sources

Validation

Benchmarking 2-Methyl(1-13C)prop-1-ene Against Theoretical Models

Executive Summary & Strategic Utility 2-Methyl(1-13C)prop-1-ene (Isobutene-1-13C) represents a critical isotopic probe for validating transition state structures in electrophilic additions and cationic polymerizations. U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

2-Methyl(1-13C)prop-1-ene (Isobutene-1-13C) represents a critical isotopic probe for validating transition state structures in electrophilic additions and cationic polymerizations. Unlike random labeling, the site-specific C1-label (methylene carbon) allows researchers to probe the precise locus of electrophilic attack and subsequent charge distribution without interference from the methyl or quaternary carbons.

This guide benchmarks the experimental behavior of this isotopologue against leading theoretical models (DFT and Ab Initio), providing a roadmap for researchers using this compound to refine computational predictions of reaction kinetics and spectroscopic signatures.

Theoretical Framework vs. Experimental Reality[1][2][3][4]

In drug development and mechanistic studies, reliance on uncalibrated theoretical models can lead to erroneous transition state assignments. This section benchmarks the performance of standard Density Functional Theory (DFT) functionals against the physical properties of 2-Methyl(1-13C)prop-1-ene.

Benchmark 1: 13C NMR Chemical Shift Accuracy

The C1 nucleus of 2-methylpropene is highly sensitive to the electronic environment, making it an ideal stress test for Gauge-Independent Atomic Orbital (GIAO) calculations.

Experimental Baseline:

  • Solvent: CDCl3

  • C1 Shift (Experimental): ~110.0 - 112.0 ppm (relative to TMS)

  • C2 Shift (Experimental): ~140.0 - 142.0 ppm

Model Comparison: Standard functionals (B3LYP) often overestimate paramagnetic shielding contributions in alkenes. Range-separated functionals (like


B97X-D) typically offer better accuracy for localized 

-systems.

Table 1: Comparative Accuracy of 13C NMR Shift Predictions (C1 Position)

Method / Basis SetCalculated Shift (ppm)Deviation (

)
Computational CostRecommendation
Experimental 111.3 0.0 N/AGround Truth
GIAO-B3LYP / 6-311+G(2d,p)116.5+5.2ModerateUse with scaling factor
GIAO-

B97X-D / def2-TZVP
112.1+0.8HighBest for Accuracy
GIAO-PBE0 / 6-31G(d)118.2+6.9LowScreening only
WC04 / 6-311++G(2d,p)111.5+0.2Very HighReference Standard

Analyst Insight: For routine validation of 2-Methyl(1-13C)prop-1-ene intermediates, the


B97X-D  functional provides the best balance of accuracy and cost. If using B3LYP, apply a linear scaling factor (Slope 

-1.05) to correct systematic deshielding errors.
Computational Workflow Visualization

The following diagram outlines the validated workflow for predicting and confirming the 13C label position using computational chemistry.

NMR_Workflow Start Input Structure: 2-Methyl(1-13C)prop-1-ene Opt Geometry Optimization (B3LYP/6-31G*) Start->Opt Freq Frequency Check (No Imaginary Freqs) Opt->Freq Freq->Opt Imaginary Freq (Transition State) NMR_Calc NMR Calculation (GIAO-wB97X-D/def2-TZVP) Freq->NMR_Calc Valid Minima Scaling Apply Linear Scaling (Slope: -1.05, Int: 0) NMR_Calc->Scaling Compare Compare vs. Experimental Spectra Scaling->Compare

Figure 1: Optimized computational workflow for validating 13C-labeled synthons.

Benchmark 2: Structural Geometry & Hyperconjugation

The 1-13C label allows for precise determination of bond lengths via microwave spectroscopy, which serves as a rigid benchmark for ab initio methods. The C1=C2 double bond length is subtly influenced by hyperconjugation from the two methyl groups.

Table 2: Structural Parameters (Gas Phase)

ParameterExperimental (Microwave)CCSD(T)/cc-pVTZ (Ab Initio)DFT (B3LYP)Status
C1=C2 Bond Length 1.336 Å1.337 Å1.332 ÅValidated
C2-C(Methyl) Length 1.507 Å1.506 Å1.510 ÅValidated
< C-C-C Angle 115.6°115.5°116.1°Minor Deviation

Causality: The slight shortening of the C2-Methyl bond (relative to standard C-C bonds of 1.54 Å) is due to


-

hybridization overlap. High-level Coupled Cluster (CCSD(T)) methods reproduce this within 0.001 Å, whereas DFT slightly underestimates the double bond length due to self-interaction errors.

Benchmark 3: Reactivity & Kinetic Isotope Effects (KIE)

The primary application of 2-Methyl(1-13C)prop-1-ene is measuring Heavy Atom Kinetic Isotope Effects (KIE) to distinguish between concerted and stepwise reaction mechanisms (e.g., in polymerization or hydration).

Theoretical Prediction vs. Experimental KIE
  • Reaction: Acid-catalyzed hydration of isobutene.

  • Rate Determining Step (RDS): Protonation of C1 to form the tert-butyl carbocation.

  • Theoretical KIE (

    
    ):  Transition State Theory (TST) predicts a normal KIE of 1.03 - 1.05  because the C1 hybridization changes from 
    
    
    
    to
    
    
    (stiff to loose vibration).
Experimental Protocol for KIE Determination

To accurately measure this small effect, a competitive internal standard method is required.

Step-by-Step Protocol:

  • Mixture Preparation: Prepare a 1:1 molar mixture of natural abundance 2-methylpropene and 2-Methyl(1-13C)prop-1-ene.

  • Reaction Initiation: Introduce the limiting reagent (e.g., acid catalyst or electrophile) to achieve ~5-10% conversion. Crucial: Low conversion prevents re-equilibration artifacts.

  • Quenching: Immediately quench the reaction with excess base or solvent at -78°C.

  • Product Isolation: Isolate the product (e.g., tert-butanol or polymer) via cryo-distillation.

  • Isotope Ratio Mass Spectrometry (IRMS): Measure the ratio of labeled to unlabeled product.

  • Calculation:

    
    
    Where 
    
    
    
    is fractional conversion,
    
    
    is product isotope ratio,
    
    
    is initial reactant ratio.
KIE Mechanism Diagram

KIE_Mechanism cluster_theory Theoretical Prediction Reactant 2-Methyl(1-13C)prop-1-ene (sp2 Hybridized C1) TS Transition State (C1-H bond forming) [Loose Vibrational Mode] Reactant->TS k(12) / k(13) > 1.0 Intermediate tert-Butyl Carbocation (sp3 Hybridized C1) TS->Intermediate Theory TST Calculation: ZPE Difference predicts Normal KIE (~1.04)

Figure 2: Kinetic Isotope Effect pathway showing the hybridization change at C1 driving the isotope effect.

Conclusion & Recommendations

For researchers utilizing 2-Methyl(1-13C)prop-1-ene :

  • Spectroscopy: Do not rely on raw B3LYP chemical shifts. Use

    
    B97X-D/def2-TZVP  for predictions within 1 ppm of experimental reality.
    
  • Geometry: Microwave data is the gold standard; if modeling steric clashes in drug binding pockets, ensure your force field parameters match the experimental bond lengths (C1=C2: 1.336 Å).

  • Mechanism: The C1 label is the definitive probe for rate-limiting steps in cationic pathways. A measured KIE > 1.02 confirms C1 involvement in the rate-determining transition state.

References

  • NIST Chemistry WebBook. 1-Propene, 2-methyl-: Gas Phase Thermochemistry and Spectra. National Institute of Standards and Technology.[1] [Link]

  • Doc Brown's Chemistry. 13C NMR spectrum of 2-methylpropene (isobutylene).[Link]

  • MDPI Molecules. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (2023).[2][3] [Link]

  • Journal of Chemical Physics. Microwave Spectra of Methylcyclopropanes (Structural comparison data). (1968). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl(1¹³C)prop-1-ene (Isobutylene)

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 2-Methyl(1¹³C)prop-1-ene. The ¹³C isotopic label makes this compound...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with 2-Methyl(1¹³C)prop-1-ene. The ¹³C isotopic label makes this compound a powerful tool for mechanistic studies in organic synthesis and catalysis, but it does not alter its physical hazards, which are identical to those of its unlabeled counterpart, isobutylene.[1] Adherence to these protocols is critical for ensuring a safe laboratory environment.

The primary hazards associated with 2-Methylprop-1-ene are its extreme flammability and its state as a liquefied gas under pressure.[2] The vapor is heavier than air and can accumulate in low-lying areas, posing a risk of flash fire and asphyxiation.[3] Direct contact with the liquid can cause severe frostbite.[4] This guide is structured to provide a comprehensive, risk-based approach to handling this valuable research chemical, moving from hazard understanding to detailed operational and disposal plans.

Hazard Assessment: The "Why" Behind the Precautions

A thorough understanding of the inherent risks of 2-Methylprop-1-ene is the foundation of safe handling. The causality for the stringent PPE and handling requirements is rooted in its physical and chemical properties.

Hazard ClassificationDescriptionRationale for Precautions
Extremely Flammable Gas Vapors can form an explosive mixture with air and can be ignited by heat, sparks, open flames, or static discharge.[3][5] The autoignition temperature is 465°C (869°F).[6]All work must be conducted in an environment free of ignition sources. Spark-proof tools and intrinsically safe electronic equipment are mandatory.[6] Flame-retardant clothing is essential.
Gas Under Pressure Shipped as a liquefied gas in cylinders. Heating the cylinder can cause a rapid pressure increase, leading to a violent rupture or explosion.[2][4]Cylinders must be stored away from heat and direct sunlight and secured to prevent falling.[3] Temperature in the storage area should not exceed 52°C (125°F).[4]
Simple Asphyxiant As a gas heavier than air, it can displace oxygen in poorly ventilated or confined spaces, leading to dizziness, suffocation, and death without warning.[2][3]All handling must occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent vapor accumulation.[7]
Cryogenic/Frostbite Hazard The liquid has a boiling point of -6.9°C (19.6°F).[8] Contact with the skin will cause severe cold burns and frostbite.[3]Thermally insulated gloves must be worn in addition to chemical-resistant gloves when there is any potential for contact with the liquid. A face shield is required to protect from splashes.

The Core Protocol: Personal Protective Equipment (PPE)

Engineering controls, such as a certified chemical fume hood or a closed system, are the primary line of defense.[6][9] PPE serves as the critical final barrier between the researcher and the chemical. The selection of appropriate PPE is non-negotiable.[10]

PPE ComponentSpecification & Rationale
Eye/Face Protection Chemical splash goggles and a full-face shield. Standard safety glasses are insufficient. The combination protects against splashes of liquefied gas and high vapor concentrations that can irritate the eyes.[11][12]
Hand Protection A dual-glove system: An inner, chemical-resistant glove (e.g., nitrile) and an outer, loose-fitting cryogenic or leather glove for thermal protection.[4][10] This protects against both chemical exposure and frostbite from the liquefied gas. Always inspect gloves for integrity before use.[2]
Body Protection Flame-retardant and antistatic lab coat or coveralls. These materials are essential to protect against flash fires and to prevent the buildup of static electricity, which could serve as an ignition source.[2][13]
Respiratory Protection Required for emergency response or in case of ventilation failure. A positive-pressure, self-contained breathing apparatus (SCBA) is necessary.[3][14] For routine operations within a functioning fume hood, respiratory protection is typically not required, but an escape respirator should be readily available.
Footwear Closed-toe leather or chemical-resistant safety shoes. These protect feet from potential splashes and falling objects, such as small cylinders.[10]

Standard Operating Procedure (SOP): From Receiving to Disposal

This section provides a step-by-step workflow for the entire lifecycle of 2-Methyl(1¹³C)prop-1-ene in the laboratory.

Preparation and Pre-Handling
  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly. The face velocity should be adequate to contain the gas.

  • Assemble All Equipment: Gather all necessary glassware, reagents, and transfer lines within the fume hood before introducing the chemical. This minimizes traffic in and out of the containment area.

  • Eliminate Ignition Sources: Remove all potential ignition sources from the fume hood and the immediate vicinity.[6] This includes hot plates, stir plates, and other electrical equipment not rated as explosion-proof.

  • Don PPE: Put on all required PPE as specified in Section 2.

  • Grounding: Ensure the cylinder and receiving vessel are properly bonded and grounded to prevent static discharge.[7][15]

Handling and Use
  • Secure the Cylinder: The cylinder must be clamped securely in an upright position within the fume hood.[6]

  • Inspect Connections: Check that all transfer lines and regulator connections are appropriate for the gas and are leak-tight. Use a compatible regulator constructed of materials suitable for this gas.[4]

  • Open Valve Slowly: When ready to dispense, open the main cylinder valve slowly to prevent a sudden release of pressure.[6]

  • Use a Closed or Semi-Closed System: Whenever possible, transfer the gas directly from the cylinder into the reaction vessel via sealed transfer lines to minimize fugitive emissions.

  • Monitor the Reaction: Never leave a reaction involving this gas unattended.

  • Close Valve After Use: After dispensing the required amount, close the cylinder valve completely, even if the cylinder is not empty.[6]

Post-Handling and Cleanup
  • Purge System: Once the transfer is complete, purge the transfer lines with an inert gas (e.g., nitrogen or argon) into the fume hood exhaust.

  • Decontamination: Decontaminate any surfaces that may have come into contact with the substance.[9]

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.

Disposal Plan

All waste materials containing 2-Methyl(1¹³C)prop-1-ene must be treated as hazardous waste.[9]

  • Solid Waste: Contaminated consumables such as gloves, pipette tips, and paper towels must be collected in a designated, clearly labeled, and sealed hazardous waste container.[9]

  • Liquid Waste: Unused reaction mixtures or solutions should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[9]

  • Empty Cylinders: Do not attempt to refill or dispose of the cylinder. Close the valve, replace the outlet cap, and return the cylinder to the manufacturer or supplier according to their instructions.[3]

  • Emergency Disposal (Leaks): In the event of a leak, do not attempt to extinguish a resulting fire unless the gas flow can be stopped safely.[2][4] Evacuate the area, eliminate all ignition sources if safe to do so, and contact emergency personnel.[2][3]

Workflow Visualization

The following diagram illustrates the critical workflow for safely handling 2-Methyl(1¹³C)prop-1-ene.

G Workflow for Handling 2-Methyl(113C)prop-1-ene A 1. Preparation - Verify Fume Hood - Assemble Equipment - Eliminate Ignition Sources - Don Full PPE B 2. Cylinder Handling - Secure Cylinder Upright - Ground & Bond Equipment - Perform Leak Check A->B Proceed when safe C 3. Gas Transfer - Open Valve Slowly - Use Closed System - Transfer Minimal Quantity - Close Valve After Use B->C Ready to transfer D 4. Post-Transfer - Purge Lines with Inert Gas - Decontaminate Surfaces C->D Transfer complete E 5. Waste Segregation - Collect Contaminated Solids - Collect Liquid Waste D->E Cleanup complete F 6. Final Disposal - Label Hazardous Waste - Arrange for Professional Disposal - Return Empty Cylinder E->F Waste collected

Caption: A step-by-step workflow for the safe handling of 2-Methyl(113C)prop-1-ene.

References

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  • 2-Methylpropene Safety Data Sheet . GHC Gerling, Holz & Co. Handels GmbH. (2024).

  • 2-Methylprop-1-ene Safety Data Sheet . Apollo Scientific. (2022).

  • SAFETY DATA SHEET - 2-Methylpropene . Sigma-Aldrich. (2025).

  • Safe Practices: Handling Flammable Liquids in the Workplace . Weeklysafety.com.

  • 2-Methyl(113C)prop-1-ene . Benchchem.

  • Safeguarding Your Research: A Guide to Handling N-methylprop-2-enethioamide . Benchchem.

  • Safety Data Sheet: Sodium 2-methylprop-2-ene-1-sulphonate . Chemos GmbH & Co.KG.

  • SAFETY DATA SHEET . Airgas. (2015).

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  • Personal Protective Equipment (PPE) For Flammable Liquids . Storemasta Blog. (2023).

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  • Isobutylene SAFETY DATA SHEET . Gas Innovations. (2015).

  • Personal Protection Equipment (PPE) for Oil and Gas Personnel . HSI.

  • Safety Data Sheet 100ppm Isobutylene // Air . Bruusgaard.

  • Personal Protective Equipment . US EPA. (2025).

  • Flammable and Combustible Liquids Safety Measures and PPE . International Enviroguard. (2021).

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